molecular formula C5H6NNaO2S B1591245 Pyrithione sodium monohydrate CAS No. 304675-78-3

Pyrithione sodium monohydrate

Cat. No.: B1591245
CAS No.: 304675-78-3
M. Wt: 167.16 g/mol
InChI Key: CMXTXFRFROPVGZ-UHFFFAOYSA-N
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Description

Historical Context of Pyrithione (B72027) Derivatives in Scientific Inquiry

The scientific exploration of pyrithione and its derivatives dates back to the mid-20th century. The initial synthesis of pyrithione was reported in 1950 by Shaw and colleagues. acs.org This was followed by the development of its zinc salt, zinc pyrithione, which has been in use since the 1930s as an antibacterial and antifungal agent, although its preparation was not patented until 1956. wikipedia.orgacs.org The early research on these compounds was largely driven by the need for effective antimicrobial agents. nih.gov Over the decades, the applications of pyrithione derivatives have expanded beyond their initial use in personal care products to include roles in industrial applications like antifouling paints. acs.org

Scope and Relevance of Pyrithione Sodium Monohydrate in Contemporary Research

This compound continues to be a subject of contemporary research due to its broad-spectrum antimicrobial properties and its role as a precursor in the synthesis of other important compounds. researchgate.net It is valued for its effectiveness against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. toku-e.comcymitquimica.com Current research is focused on understanding its mechanisms of action, its environmental fate, and developing new applications in areas such as advanced materials and medicine. franceorganochimique.comdrugbank.comrsc.org Its water solubility makes it particularly suitable for various formulations in both industrial and research settings. cymitquimica.com

Overview of Key Research Domains for this compound

Research in this area focuses on optimizing the synthesis of this compound and its derivatives. A common method for preparing sodium pyrithione involves the reaction of 2-chloropyridine (B119429) N-oxide with sodium hydrosulfide (B80085) or sodium sulfide (B99878), followed by the addition of a base like sodium carbonate or sodium hydroxide (B78521). google.com Studies have explored various reaction conditions to improve yield and purity. google.com Furthermore, this compound serves as a key starting material for producing other pyrithione complexes, such as zinc pyrithione, through reaction with a corresponding metal salt. researchgate.netgoogle.com Recent research has also investigated green synthesis methods, such as mechanochemical milling, to produce nanoparticulate zinc pyrithione from sodium pyrithione monohydrate. researchgate.net

Table 1: Synthesis Parameters for Sodium Pyrithione

Parameter Value/Condition Reference
Starting Material 2-chloropyridine N-oxide google.com
Reagents Sodium hydrosulfide, Sodium carbonate google.com
Reaction Temperature 75°C to 105°C google.com

| Base to 2-halopyridine-N-oxide mole ratio | At least 0.75:1 | google.com |

The biological activity of pyrithione sodium is a significant area of investigation. While the exact mechanisms are still being fully elucidated, it is understood that pyrithione compounds interfere with essential cellular processes. toku-e.com One proposed mechanism is the disruption of membrane transport, leading to a loss of metabolic control. chemicalbook.com Pyrithione acts as an ionophore, facilitating the transport of metal ions like copper across cell membranes. drugbank.comnih.gov This influx of copper can inactivate iron-sulfur cluster-containing proteins, which are vital for fungal metabolism and growth. drugbank.comnih.gov Other suggested mechanisms include the inhibition of alcohol dehydrogenase, disturbance of proton gradients in cell membranes, and acting as an antimetabolite of pyridoxal. chemicalbook.com

Table 2: Proposed Mechanisms of Biological Activity

Mechanism Description Reference
Membrane Transport Disruption Interferes with membrane transport, leading to loss of metabolic control. chemicalbook.com
Ionophore Activity Shuttles copper into the cell, inactivating iron-sulfur proteins. drugbank.comnih.gov
Enzyme Inhibition Inhibits alcohol dehydrogenase. chemicalbook.com
Proton Gradient Disturbance Disturbs proton gradients across cell membranes. chemicalbook.com

| Antimetabolite Action | Acts as an antimetabolite of pyridoxal. | chemicalbook.com |

The environmental fate of pyrithione compounds is a critical research area, particularly due to their use in products that can enter aquatic systems. regulations.govnerc.ac.uk Studies have shown that pyrithione degrades rapidly in the water phase, especially in the presence of light (photolysis). nih.govatamankimya.com The primary degradation product is 2-pyridine sulfonic acid (PSA), which is significantly less toxic than the parent compound. nih.gov In aquatic environments, pyrithione speciation is influenced by factors like pH and the presence of metal ions and natural organic matter. nerc.ac.uk For instance, zinc pyrithione can undergo transchelation with copper ions to form copper pyrithione, which is more stable and toxic. nih.gov The persistence and bioavailability of pyrithione and its degradation products in water and sediment are subjects of ongoing investigation. researchgate.net

Accurate detection and quantification of this compound and its derivatives are essential for research and quality control. Various analytical techniques are employed for its characterization. High-performance liquid chromatography (HPLC) is a common method, often using reverse-phase columns with a mobile phase of acetonitrile (B52724) and water. sielc.comsielc.com For detecting its metal complexes like zinc pyrithione in biological systems, advanced imaging techniques such as fluorescence-lifetime imaging microscopy (FLIM) have been developed. uq.edu.au Other analytical methods include spectrophotometry and titrimetric methods, where the mercapto group is oxidized with iodine. nih.gov Cathodic stripping voltammetry has also been developed to determine pyrithione concentrations in natural waters. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Pyrithione
1-hydroxy-2(1H)-pyridinethione
2-mercaptopyridine (B119420) N-oxide
Zinc pyrithione
2-chloropyridine N-oxide
Sodium hydrosulfide
Sodium sulfide
Sodium carbonate
Sodium hydroxide
Copper pyrithione
2-pyridine sulfonic acid (PSA)
Pyridoxal

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-oxidopyridine-2-thione;hydrate
Source PubChem
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InChI

InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CMXTXFRFROPVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS]
Record name Sodium omadine
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Vapor Pressure

0.00000007 [mmHg]
Record name Sodium omadine
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CAS No.

304675-78-3, 3811-73-2
Record name Pyrithione sodium monohydrate
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Record name 2-Pyridinethiol, 1-oxide, sodium salt (1:1)
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Record name Pyridine-2-thiol 1-oxide, sodium salt
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Record name PYRITHIONE SODIUM MONOHYDRATE
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Synthetic Methodologies and Chemical Transformations of Pyrithione Sodium Monohydrate

Strategies for the Synthesis of Pyrithione (B72027) Sodium Monohydrate

The synthesis of pyrithione sodium monohydrate, a key intermediate in the production of various biocidal agents, has evolved over time, with advancements aimed at improving yield, efficiency, and environmental footprint. These strategies primarily revolve around the synthesis of the pyrithione precursor followed by its conversion to the sodium salt.

Early Synthetic Pathways of Pyrithione Precursors

Historically, the synthesis of pyrithione precursors involved multi-step processes. One conventional method starts with pyridine (B92270), which undergoes chlorination to form 2-chloropyridine (B119429). This is followed by oxidation to yield 2-chloropyridine N-oxide. google.com The subsequent mercaptization of 2-chloropyridine N-oxide with sodium hydrosulfide (B80085) or sodium sulfide (B99878) leads to the formation of sodium pyrithione. google.com Another early approach involved the acetylation, nitrogen oxidation, hydrolysis, diazotization, chlorination, and finally sulfhydrylation of a pyridine-based starting material to obtain the sodium salt of 2-mercaptopyridine (B119420) N-oxide. google.com

A different pathway begins with 2-mercaptopyridine, which was first synthesized in 1931 by heating 2-chloropyridine with calcium hydrosulfide. wikipedia.org A more convenient route to 2-mercaptopyridine was later developed in 1958 using a thiourea (B124793) approach via a uronium salt. wikipedia.org The 2-mercaptopyridine is then oxidized to form the N-oxide. wikipedia.org

Modern Approaches for Alkali Metal Pyrithione Synthesis

Modern synthetic routes often aim to be more direct and efficient. One contemporary method involves the direct oxidation of pyridine to pyridine N-oxide, bypassing the chlorination step. google.com This pyridine N-oxide is then subjected to sulfurination using a sulfurinating agent in the presence of a base to produce sodium pyrithione. google.com The use of catalysts, such as phosphomolybdic acid or phosphotungstic acid, with hydrogen peroxide as the oxidant, facilitates the synthesis of pyridine N-oxide from pyridine. patsnap.com

Another innovative approach utilizes a reaction between pyridine N-oxide, a sulfurination agent, a base, a surfactant, and an organic solvent at elevated temperatures to produce alkali metal pyrithione with high yields. google.com The use of microwave heating has also been explored to accelerate the reaction, significantly improving the efficiency of sodium pyrithione production. google.com

A patented method describes the synthesis of zinc pyrithione, which starts with the nitrogen oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a molecular sieve catalyst to get 2-chloropyridine N-oxide. This is then reacted with a sulfhydrylation reagent like sodium hydrosulfide (NaHS) to form the sodium salt of pyrithione. google.com

Yield Optimization and Conversion Efficiency in Synthesis Processes

Optimizing reaction conditions is crucial for maximizing the yield and conversion efficiency in the synthesis of this compound. In the synthesis of zinc pyrithione from 2-chloropyridine, a total yield of 92% and a product purity of over 98% have been achieved. google.com The nitrogen oxidation step in this process can reach a yield of over 97%. google.com

In a process starting from pyridine N-oxide, yields of sodium pyrithione can be as high as 80% to 95%. google.com Reaction parameters such as temperature and time are critical. For instance, a reaction of pyridine N-oxide with sulfurinating agents at 190°C for 6.5 hours resulted in an 83.8% yield with a 94.1% conversion of pyridine N-oxide. google.com At 200°C for 1.5 hours using microwave heating, a 74.1% yield with 90.9% conversion was achieved. google.com The molar ratios of reactants also play a significant role. For example, specific molar ratios of alkali metal hydroxide (B78521), elemental sulfur, and calcium hydroxide to pyridine N-oxide are crucial for achieving high yields. google.com

Table 1: Comparison of Pyrithione Synthesis Methods and Yields

Starting Material Key Reagents/Catalysts Product Reported Yield Reference
2-Chloropyridine Hydrogen peroxide, molecular sieve catalyst, NaHS, Zinc sulfate (B86663) Zinc Pyrithione 92% (total) google.com
Pyridine N-oxide Sulfurination agent, base, surfactant, organic solvent Sodium Pyrithione 80-95% google.com
Pyridine N-oxide Sulfurination agent, base, surfactant, organic solvent (190°C, 6.5h) Sodium Pyrithione 83.8% google.com
Pyridine N-oxide Sulfurination agent, base, surfactant, organic solvent (Microwave, 200°C, 1.5h) Sodium Pyrithione 74.1% google.com
Pyridine Phosphomolybdic acid, hydrogen peroxide Pyridine N-oxide - patsnap.com
Pyridine Phosphotungstic acid, hydrogen peroxide Pyridine N-oxide - patsnap.com

Derivatization and Complexation Chemistry Involving this compound

This compound serves as a versatile precursor for the synthesis of various metal pyrithione complexes, which exhibit a range of biological activities. The pyrithionate anion can act as a bidentate or monodentate ligand, coordinating with metal ions through its oxygen and sulfur atoms. wikipedia.org

Formation of Metal Pyrithione Complexes (e.g., Zinc and Copper Pyrithione)

The synthesis of metal pyrithione complexes is typically achieved through a straightforward reaction between this compound and a corresponding metal salt in an aqueous solution. nih.govacs.org This leads to the precipitation of the metal pyrithione complex, which can then be isolated and purified.

For instance, zinc pyrithione is formed by reacting sodium pyrithione with a zinc salt like zinc sulfate. google.comwikipedia.org Similarly, a series of first-row transition metal pyrithione complexes, including those of nickel(II), manganese(II), cobalt(III), and iron(III), have been prepared by reacting the corresponding metal acetate (B1210297) or chloride salt with sodium pyrithione. nih.govacs.org The synthesis of copper(II) pyrithione involves dissolving pyrithione in methanol, adjusting the pH to approximately 8 with sodium hydroxide, and then adding copper(II) chloride. nih.gov Nickel(II) pyrithione is synthesized in a similar manner using nickel(II) acetate. nih.gov

Table 2: Synthesis of Various Metal Pyrithione Complexes

Metal Complex Reactants Solvent Yield Reference
Nickel(II) Pyrithione Nickel(II) acetate tetrahydrate, 2-mercaptopyridine N-oxide sodium salt Deionized water 77.2% nih.govacs.org
Cobalt(III) Pyrithione Cobalt(II) acetate tetrahydrate, 2-mercaptopyridine N-oxide sodium salt Deionized water 81.9% nih.gov
Manganese(II) Pyrithione Manganese(II) acetate tetrahydrate, 2-mercaptopyridine N-oxide sodium salt Deionized water 86.9% nih.gov
Copper(II) Pyrithione Pyrithione, Sodium hydroxide, Copper(II) chloride dihydrate Methanol 88% nih.gov
Nickel(II) Pyrithione Pyrithione, Sodium hydroxide, Nickel(II) acetate tetrahydrate Methanol 77% nih.gov

Mechanochemistry has emerged as a green and efficient solvent-less method for the synthesis of nanoparticulate materials. researchgate.netresearchgate.net This technique utilizes mechanical energy, such as that from an attrition or mixer mill, to induce chemical reactions. researchgate.netresearchgate.net

Nanoparticulate zinc pyrithione (ZPT) has been successfully synthesized for the first time via a mechanochemical process. researchgate.netresearchgate.net This method involves the reaction of solid zinc chloride and sodium pyrithione monohydrate. researchgate.netresearchgate.net The resulting ZPT nanoparticles have primary particle diameters in the range of 20-200 nm, with mean diameters of 65-100 nm. researchgate.net This green synthesis route is advantageous as it avoids the use of solvents and can produce nanoparticles with a narrow size distribution. researchgate.netresearchgate.net

Similarly, mechanochemical synthesis has been employed to produce copper nanoparticles. youtube.com This process involves the low-impact shear force generated in a ball mill to drive the reaction between solid precursors. youtube.com The resulting nanoparticles can be easily separated and have applications in creating conductive inks. youtube.com While the direct mechanochemical synthesis of copper pyrithione nanoparticles from sodium pyrithione is not explicitly detailed in the provided sources, the successful application of this method for both zinc pyrithione and copper nanoparticles suggests its potential for producing other nanoparticulate metal pyrithiones. researchgate.netyoutube.com

Transchelation Reactions in Solution-Phase Systems

Transchelation is a key chemical transformation for pyrithione compounds in solution. This process involves the exchange of the metal ion complexed with the pyrithione ligand. Zinc pyrithione (ZnPT), for instance, readily undergoes transchelation in the presence of other metal ions to form more stable metal-pyrithione complexes. mst.dk A notable example is the rapid conversion of ZnPT to copper(II) pyrithione (CuPT) when copper ions (Cu²⁺) are present. researchgate.net This reactivity is not limited to copper; other transition metal ions such as Fe³⁺ can also induce this exchange with both sodium pyrithione (NaPT) and zinc pyrithione.

This reaction is fundamental to the synthesis of various polyvalent metal salts of pyrithione. A common method involves reacting a water-soluble salt of pyrithione, such as sodium pyrithione, with a water-soluble salt of the desired metal. google.com The reaction can be enhanced using sonic energy at the point where the reactants make contact, which facilitates the formation of uniform, non-agglomerated pyrithione salt particles. google.com The transchelation reaction from ZnPT to CuPT is also believed to be a mechanism for the anti-fungal action of ZnPT, where an extracellular reaction results in the influx of copper into microbial cells. mdpi.com

Synthesis of Pyrithione-Based Ionic Liquids

The incorporation of the pyrithione moiety into ionic liquids (ILs) is a modern approach to developing novel materials with enhanced properties. researchgate.net Ionic liquids are salts with low melting points, and creating them with a pyrithione-based anion can yield substances with unique antimicrobial characteristics, including potential virucidal and bactericidal effects, which are improvements upon the typically bacteriostatic nature of pyrithione itself. researchgate.netrsc.org

The synthesis of these ILs often employs a metathesis reaction. mdpi.com This method involves an ion exchange between two soluble salts. For instance, a pyridinium-based ionic liquid can be synthesized by reacting a butyl pyridinium (B92312) halide (e.g., bromide) with a sodium salt of the desired anion (e.g., sodium methanesulfonate) in a solvent like methanol. The less soluble sodium bromide byproduct precipitates and can be removed by filtration, yielding the target ionic liquid. mdpi.com A similar strategy can be applied to synthesize pyrithione-based ILs, where a cation-containing salt (like an imidazolium, pyridinium, or quaternary ammonium (B1175870) halide) is reacted with sodium pyrithione. mdpi.comtubitak.gov.tr This approach has been used to create a variety of ILs, demonstrating the versatility of the metathesis method for designing functionalized ionic liquids. mdpi.com

A study that investigated the antimicrobial properties of pyrithione-based ILs confirmed that the pyrithione remains effective in its IL form and that the combination can lead to improved diffusion and a bactericidal effect, particularly against gram-negative bacteria. researchgate.net

Solid-State Reactivity and Material Engineering

Pyrithione and its derivatives, particularly zinc pyrithione (ZnPT), are integral to various material engineering applications. One significant use is in the creation of polymer composites. ZnPT can be incorporated into bio-high density polyethylene (B3416737) (BHDPE) films via a melt intercalation technique. scielo.brscielo.br In this process, the polymer and ZnPT are mixed in a molten state within an extruder to produce films with antimicrobial properties. scielo.brscielo.br While ZnPT itself is a stable solid, it is known to be reactive with oxidizing agents, reducing agents, and heavy metals. rayfull.com

A novel application of sodium pyrithione is in the green synthesis of advanced carbon materials. It can be used as a multi-functional molecular salt and activation reagent for the preparation of doped activated carbons from biomass. rsc.org This process is designed for energy storage applications, specifically for the cathodes of aqueous zinc-ion capacitors. The use of sodium pyrithione provides an alternative to harsh activation reagents, leading to the creation of porous, high-surface-area carbon materials. rsc.org In its solid state, ZnPT exists as a dimer, a structure that is relevant to its dissolution and bioavailability in various applications. nih.gov

Structural Characterization of Synthesized Pyrithione Compounds

The characterization of newly synthesized pyrithione compounds is essential to confirm their structure and purity. This is typically achieved through a combination of spectroscopic and diffraction techniques.

Spectroscopic Analysis of Ligand and Complex Structures

A comprehensive suite of spectroscopic methods is employed to elucidate the structures of pyrithione ligands and their metal complexes. These techniques include Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and high-resolution mass spectrometry (HRMS). unitn.itrsc.orgbiorxiv.org

Detailed spectroscopic data has been reported for various pyrithione compounds. For example, the analysis of zinc pyrithione provides distinct spectral fingerprints.

Technique Observed Data for Zinc Pyrithione (1a) Reference
¹H NMR (500 MHz, (CD₃)₂SO): δ = 8.43 (dd), 7.61 (dd), 7.28–7.22 (m), 7.01 (td) ppm scienceopen.com
IR (ATR) ṽ = 3102, 1457, 1199, 1147, 1087, 821, 762, 703, 582, 564 cm⁻¹ scienceopen.com
ESI-HRMS (CH₃CN): m/z calcd for [C₁₀H₉N₂O₂S₂Zn]⁺: 316.9391; found: 316.9391 scienceopen.com

UV-Vis spectroscopy is also used to study these complexes. The manganese pyrithione complex, (C₅H₄NOS)₂Mn, shows absorption bands at 291 nm and 337 nm in a DMF solvent. acs.org Furthermore, a spectrophotometric assay has been developed for quantifying pyrithiones based on the chelation of copper(II) ions, which produces a distinct reaction peak at a wavelength of 318 nm. Mass spectrometry studies have been crucial in analyzing gas-phase pyrithione complexes with transition metals like Mn, Co, Ni, Cu, and Zn, helping to identify various charged species and their fragmentation pathways. conicet.gov.ar

Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline pyrithione compounds. rsc.org This technique has been used to characterize a variety of pyrithione derivatives, including organometallic ruthenium complexes. unitn.itrsc.org These studies revealed that organoruthenium-cymene complexes of pyrithione adopt a characteristic "piano-stool" geometry. unitn.it

The crystal structure of a novel zinc pyrithione hydrate (B1144303) has been determined, showing it to be triclinic with the space group P-1. researchgate.net The collection of diffraction data is typically performed at low temperatures (e.g., 150 K) using diffractometers like the Oxford Diffraction SuperNova. rsc.orgbiorxiv.orgscienceopen.com

X-ray diffraction (XRD) is also applied to engineered materials. In studies of BHDPE films containing zinc pyrithione, XRD patterns are used to analyze the crystalline structure of the polymer matrix, identifying characteristic peaks corresponding to specific crystallographic planes. scielo.brscielo.br

Molecular and Cellular Mechanisms of Biological Action of Pyrithione Species

Elucidation of Antimicrobial Mechanisms at the Cellular Level

The biological action of pyrithione (B72027) is not attributed to a single mode of action but rather a combination of disruptive effects that collectively overwhelm microbial defense and repair systems. These mechanisms include chelating vital metal ions, acting as an ionophore to shuttle metals across membranes, and causing direct damage to the cell membrane structure and function.

Pyrithione is a bidentate chelating agent, capable of forming stable complexes with a variety of transition metals, including iron (Fe) and zinc (Zn). ijirct.org This ability to bind essential metal cofactors is a cornerstone of its antimicrobial activity. Many critical enzymes within a microbial cell are metalloenzymes, requiring a specific metal ion for their catalytic function or structural stability.

Research has shown that pyrithione's antifungal activity is linked to its ability to damage iron-sulfur (Fe-S) clusters within proteins. nih.govnih.gov These Fe-S clusters are ancient and ubiquitous prosthetic groups essential for a wide range of cellular functions, including:

Electron Transport: Key for cellular respiration and energy production.

DNA Repair and Replication: Essential for maintaining genomic integrity.

Metabolism: Involved in numerous enzymatic reactions. mdpi.com

By chelating the iron within these clusters or by facilitating an influx of other metals like copper that can displace the iron, pyrithione leads to the inactivation of these vital proteins. nih.govdrugbank.com This disruption of Fe-S protein activity inhibits fundamental metabolic pathways, ultimately leading to fungal growth inhibition. drugbank.comnih.gov For instance, studies in Saccharomyces cerevisiae have demonstrated that zinc pyrithione (ZPT) treatment leads to the inactivation of Fe-S cluster-containing enzymes like aconitase. nih.gov There are also suggestions that pyrithione may interfere with enzymes requiring zinc cofactors, such as alcohol dehydrogenase. asm.org

An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer. Pyrithione acts as a potent ionophore, a key feature distinguishing its biological activity from simple metal chelation. mdpi.com It forms neutral, lipophilic complexes with metal ions, allowing them to shuttle across cellular and even intracellular membranes, thereby disrupting the carefully maintained balance of metal ions (homeostasis) within the cell. nih.govmdpi.com This disruption can lead to toxic accumulations of certain metals or deficiencies of others, both of which are detrimental to the microorganism.

A significant mechanism of pyrithione's antifungal action is its ability to act as a copper ionophore. mdpi.combiorxiv.org Even when administered as zinc pyrithione (ZPT), the pyrithione ligand can dissociate and form a complex with available extracellular copper (CuPT). nih.govnih.gov This CuPT complex is then transported across the plasma membrane. drugbank.comnih.gov

The resulting increase in intracellular copper levels is highly toxic to the microbial cell. nih.govnih.gov This copper-mediated toxicity is primarily due to copper's ability to damage Fe-S clusters in essential proteins, a mechanism similar to that observed in copper-induced growth inhibition in bacteria. nih.govdrugbank.com The influx of copper effectively mismetallates and inactivates these crucial enzymes, leading to a cascade of metabolic failures and growth inhibition. nih.gov This mechanism has been demonstrated in both the model yeast S. cerevisiae and the scalp fungus Malassezia globosa. nih.govasm.org Pyrithione facilitates copper transport not just across the plasma membrane but also across intracellular membranes, allowing copper to access and damage components within organelles like mitochondria. nih.govdrugbank.comlidsen.com

Pyrithione is a well-characterized zinc ionophore, capable of binding extracellular zinc and transporting it across cellular membranes, leading to an increase in the cytosolic concentration of zinc. biologists.commdpi.comresearchgate.net While zinc is an essential nutrient, excessively high intracellular levels are toxic. asm.org This is due to "mismetallation," where zinc ions bind inappropriately to proteins that normally require a different metal cofactor, thereby inhibiting their function. nih.gov

The ability of pyrithione to increase intracellular zinc has been demonstrated in various cell types. oup.comphysiology.org For instance, in S. cerevisiae, high doses of ZPT can lead to growth inhibition due to elevated intracellular zinc. asm.org However, studies have shown that the copper ionophore activity is often the more potent mechanism for its antifungal effects at lower, more typical concentrations. nih.govasm.org The ionophore activity is not limited to the plasma membrane; pyrithione has been shown to affect zinc transport across the membranes of intracellular vesicles as well. nih.govasm.org

Table 1: Ionophore Activity of Pyrithione

IonEffect of PyrithionePrimary ConsequenceReferences
Copper (Cu²⁺) Facilitates rapid uptake into the cell, forming a CuPT complex.Increased intracellular copper levels lead to the inactivation of iron-sulfur cluster proteins. nih.gov, drugbank.com, nih.gov, biorxiv.org, nih.gov
Zinc (Zn²⁺) Transports zinc across the plasma membrane, increasing cytosolic levels.High intracellular zinc can cause mismetallation of essential proteins and cellular stress. nih.gov, biologists.com, mdpi.com, asm.org

Beyond its role in disrupting metal homeostasis, pyrithione directly impacts the microbial cell membrane, compromising its structural integrity and essential functions. The cell membrane is crucial for maintaining the cellular environment, regulating the passage of nutrients and waste, and generating the energy required for transport processes.

Studies have shown that pyrithione can cause the leakage of intracellular components, such as potassium ions and materials that absorb light at 260 nm (indicative of nucleic acids), from bacterial cells. nih.gov This suggests a direct damaging effect on the membrane's barrier function. Furthermore, pyrithione has been observed to form stable interactions with key membrane lipids, such as phosphatidylethanolamine (B1630911) in bacteria, which could contribute to this disruption. lidsen.com

A key function of the microbial plasma membrane is to maintain a membrane potential, an electrical charge difference across the membrane, which is vital for many cellular processes, including energizing transport systems. This is often achieved through a proton pump (H+-ATPase) that actively pumps protons out of the cell, creating a proton motive force (PMF).

Pyrithione has been shown to cause a dramatic, dose-dependent electrical depolarization of the fungal membrane. researchgate.netmedchemexpress.com This effect is consistent with the inhibition of the primary proton pump. researchgate.net By blocking this pump, pyrithione dissipates the membrane potential, which in turn inhibits membrane transport systems that rely on the PMF for energy. ijirct.orgwikipedia.orgijirct.org This disruption of transport prevents the uptake of essential nutrients and cripples the cell's ability to maintain its internal environment, contributing significantly to pyrithione's antimicrobial effect. asm.org

Interference with Microbial Membrane Integrity and Function

Inhibition of Proton Pumps and Transport Systems

Pyrithione species are recognized for their ability to disrupt essential transport processes across microbial cell membranes. A primary mechanism of this disruption is the inhibition of proton pumps, which are vital for generating the proton motive force that energizes many transport systems in fungi and bacteria. asm.orgwikipedia.orgselleckchem.commedchemexpress.comselleckchem.com

Research on the fungus Neurospora crassa revealed that pyrithione induces a significant, dose-dependent electrical depolarization of the plasma membrane. asm.org This collapse of the transmembrane potential is attributed to the inhibition of the primary proton pump. asm.org It is hypothesized that the uncharged form of pyrithione diffuses across the cell membrane and then ionizes within the more alkaline cytoplasm, effectively acting as a proton conductor and collapsing the transmembrane pH gradient. asm.orgnih.govasm.orgasm.org This disruption of the proton motive force leads to a general inhibition of various independently regulated membrane transport systems. nih.govasm.org

Studies in Penicillium mycelia have demonstrated that brief exposure to pyrithione results in a marked decrease in the activity of transport systems for a wide array of solutes, including:

Inorganic sulfate (B86663) nih.govasm.org

Inorganic phosphate (B84403) nih.govasm.org

Methylamine (via the NH4+ permease) nih.govasm.org

Choline-O-sulfate nih.govasm.org

Glucose nih.govasm.org

L-methionine nih.govasm.org

General amino acids nih.govasm.org

The effectiveness of pyrithione as a transport inhibitor increases at a lower pH of the external medium, which supports the idea that the un-ionized, more lipid-soluble form of the molecule is the active species that penetrates the cell. nih.govasm.org

Permeabilization and Leakage of Intracellular Components

Beyond inhibiting specific transport systems, pyrithione species can compromise the integrity of the microbial cell membrane, leading to the permeabilization and subsequent leakage of essential intracellular components. nih.govscielo.br This action disrupts the carefully maintained internal environment of the cell, contributing to its demise.

Research has shown that both sodium pyrithione and zinc pyrithione can cause the leakage of intracellular materials from bacterial cells, such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.netlidsen.com This leakage includes vital components like potassium ions and materials that absorb light at a wavelength of 260 nm, which typically indicates the release of nucleotides and nucleic acids. nih.govresearchgate.net This loss of crucial molecules and the inability to maintain ionic gradients are clear indicators of significant membrane damage. scielo.br

Impact on Microbial Metabolic Pathways and Energy Production

The antimicrobial action of pyrithione extends to the disruption of critical metabolic pathways and the production of cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP).

Damage to Iron-Sulfur Clusters of Metabolic Proteins

A key mechanism by which pyrithione species, particularly zinc pyrithione, exert their antifungal effects is through the damage of iron-sulfur (Fe-S) clusters within essential metabolic proteins. drugbank.comnih.govmedicinenet.comnih.govnih.govbiorxiv.orgasm.orgresearchgate.net Fe-S clusters are ancient and ubiquitous prosthetic groups that are critical for the function of numerous proteins involved in electron transport, redox reactions, and enzyme catalysis. wikipedia.org

Studies on the yeast Saccharomyces cerevisiae and the scalp fungus Malassezia globosa have shown that pyrithione's antifungal activity is linked to an increase in intracellular copper levels. drugbank.comnih.govnih.govnih.govasm.orgresearchgate.net Pyrithione is thought to act as a copper ionophore, forming a complex with available extracellular copper and shuttling it into the cell. drugbank.comnih.govnih.gov This influx of copper leads to the inactivation of proteins containing Fe-S clusters. drugbank.comnih.govnih.govnih.govasm.orgresearchgate.net The damage to these vital proteins disrupts fungal metabolism and ultimately inhibits growth. drugbank.commedicinenet.com This mechanism has been identified as a primary mode of action for the antifungal efficacy of zinc pyrithione. nih.gov

Table 1: Impact of Pyrithione on Microbial Systems

Organism/System Observed Effect Proposed Mechanism
Saccharomyces cerevisiae Inhibition of growth, loss of activity of Fe-S cluster-containing proteins. nih.govnih.govasm.orgresearchgate.net Acts as a copper ionophore, increasing intracellular copper levels and damaging Fe-S clusters. nih.govnih.govasm.orgresearchgate.net
Reduction of Intracellular Adenosine Triphosphate (ATP) Synthesis

Pyrithione species have been shown to significantly reduce the intracellular levels of ATP, the primary energy currency of the cell. nih.govasm.orgscielo.brnih.govnih.govcapes.gov.br This effect is thought to be a consequence of its action on the cell membrane. nih.govnih.govcapes.gov.br

In studies involving Escherichia coli and Pseudomonas aeruginosa, sub-inhibitory concentrations of both sodium pyrithione and zinc pyrithione were found to cause a substantial decrease in intracellular ATP levels. scielo.brnih.govnih.govcapes.gov.br While these compounds are considered poor inhibitors of substrate catabolism itself, their impact on the cell membrane disrupts the processes that generate ATP. nih.govnih.gov The collapse of the proton motive force, as discussed earlier, would directly impair the function of ATP synthase, which relies on the proton gradient to produce ATP. The reduction in cellular ATP levels has also been observed in fungi. asm.org

Interactions with Phospholipid Bilayer Components of Microbial Membranes

The cell membrane is a primary target for pyrithione species, and their interaction with the phospholipid bilayer is a critical aspect of their antimicrobial activity.

Electrostatic Interactions with Phospholipid Head Groups

Molecular modeling and experimental studies have revealed that pyrithione species engage in electrostatic interactions with the head groups of phospholipids, which are the primary components of the cell membrane's outer leaflet. nih.govresearchgate.net These interactions can disrupt the normal structure and function of the membrane.

Specifically, sodium pyrithione has been shown to exhibit electrostatic interactions with phospholipid head groups in molecular models. nih.govresearchgate.net Further studies suggest that zinc pyrithione can form stable interactions with phosphatidylethanolamine, a major component of bacterial membranes. nih.gov This interaction may lead to a disaggregation of the phospholipid head group structure at the outer membrane, contributing to membrane instability and the observed leakage of intracellular components. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Pyrithione sodium monohydrate
Zinc pyrithione
Sodium pyrithione
Copper pyrithione
Adenosine triphosphate (ATP)
Phosphatidylethanolamine
Potassium
Copper
Zinc
Iron
Sulfur
Inorganic sulfate
Inorganic phosphate
Methylamine
Choline-O-sulfate
Glucose

Broad-Spectrum Antimicrobial Activity Research

The antimicrobial efficacy of pyrithione species extends across fungi, bacteria, and viruses, making them versatile agents in various applications. chempoint.comslideshare.net Sodium pyrithione is noted for its activity against a wide range of molds, yeasts, and both Gram-positive and Gram-negative bacteria. irochemical.comtoku-e.com Its mechanism is generally attributed to the disruption of membrane transport and integrity, leading to a loss of metabolic control and inhibition of cell growth. franceorganochimique.com

Pyrithione compounds have demonstrated significant antifungal properties against a variety of fungal genera. The most extensively studied application is the use of zinc pyrithione in treating scalp conditions caused by Malassezia yeasts. ataman-chemicals.com

Malassezia : Zinc pyrithione is highly effective against Malassezia species, such as M. globosa and M. restricta, which are associated with dandruff and seborrheic dermatitis. The antifungal mechanism involves pyrithione acting as an ionophore, shuttling available copper into the fungal cell. google.com This influx of copper disrupts vital iron-sulfur (Fe-S) protein clusters essential for fungal metabolism and energy production, ultimately inhibiting growth. google.com Studies have shown that ZPT inhibits Malassezia growth at low minimum inhibitory concentrations (MICs), and its application on the scalp leads to a quantifiable decrease in the M. restricta population. Sodium pyrithione also exhibits antifungal properties against Malassezia yeasts, contributing to its use in anti-dandruff shampoos. ataman-chemicals.com

Emmonsia and Chrysosporium : Research has highlighted the potent effect of pyrithione against the pathogenic fungus Emmonsia crescens, the causative agent of adiaspiromycosis, and the related fungus Chrysosporium pannorum. In an in vitro study comparing 22 different antimycotic drugs, pyrithione was found to be the most effective against both the saprophytic and parasitic phases of E. crescens, E. parva, and C. pannorum. toku-e.com Further in vivo experiments demonstrated that pyrithione had the best therapeutic effect in treating experimental adiaspiromycosis in mice, capable of preventing the disease's development when administered early. toku-e.com

Fungal GenusPyrithione Compound StudiedKey Research FindingCitations
MalasseziaZinc Pyrithione, Sodium PyrithioneInhibits growth by acting as a copper ionophore, disrupting essential iron-sulfur proteins. Effective in reducing scalp populations of M. restricta and M. globosa. ataman-chemicals.comgoogle.com
EmmonsiaPyrithioneDemonstrated the highest in vitro and in vivo efficacy against E. crescens compared to 21 other antifungal agents, preventing adiaspiromycosis. toku-e.com
ChrysosporiumPyrithioneShowed high in vitro sensitivity to pyrithione. toku-e.com

Pyrithione compounds exhibit bacteriostatic and bactericidal activity against a wide array of bacteria. Sodium pyrithione is effective against many pathogens from the Staphylococcus and Streptococcus genera. The antibacterial action is thought to stem from its ability to disrupt membrane transport by blocking the proton pump that energizes the transport mechanism.

Staphylococcus and Streptococcus : Both sodium pyrithione and zinc pyrithione are effective against these Gram-positive bacteria. Zinc pyrithione, in combination with silver sulfadiazine (B1682646), has shown improved clearance of Staphylococcus aureus in wound infection models. franceorganochimique.com

Escherichia coli and Pseudomonas aeruginosa : The activity of pyrithione against these Gram-negative species has been well-documented. The mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic functions. Studies have shown that pyrithione biocides can induce the leakage of intracellular material and reduce intracellular ATP levels in both E. coli and P. aeruginosa. toku-e.com However, some research indicates that zinc pyrithione may be more effective against Gram-positive bacteria compared to Gram-negative species. Pseudomonas aeruginosa, in particular, is known for its ability to develop adaptive resistance to pyrithione compounds.

Bacterial SpeciesTypePyrithione Compound(s) StudiedReported Efficacy/MechanismCitations
Staphylococcus aureusGram-PositiveSodium Pyrithione, Zinc PyrithioneEffective against pathogenic strains; combination with silver sulfadiazine improves clearance in wounds. franceorganochimique.com
Streptococcus spp.Gram-PositiveSodium Pyrithione, Zinc PyrithioneReported to be effective against many pathogens from this genus.
Escherichia coliGram-NegativeZinc Pyrithione, Sodium PyrithioneDisrupts membrane integrity and reduces intracellular ATP levels. toku-e.com
Pseudomonas aeruginosaGram-NegativeZinc Pyrithione, Sodium PyrithioneInduces leakage of intracellular material; known to develop adaptive resistance. toku-e.com

The antiviral activity of pyrithione is primarily linked to its function as a zinc ionophore, a molecule that transports zinc ions across cell membranes. taylorandfrancis.com This mechanism is effective against a range of RNA viruses.

Coronaviruses : Research has shown that the combination of pyrithione and zinc ions effectively inhibits the replication of SARS-Coronavirus (SARS-CoV). taylorandfrancis.com The mechanism involves the suppression of the viral RNA-dependent RNA polymerase (RdRp) enzyme by the influx of zinc ions facilitated by pyrithione. taylorandfrancis.com More recent studies on SARS-CoV-2, the virus causing COVID-19, found that zinc pyrithione is a potent inhibitor of enzymes crucial for viral entry and replication, such as cathepsin L and PLPro. taylorandfrancis.com

Picornaviruses : Pyrithione has been found to efficiently inhibit the multiplication of several picornaviruses, including human rhinovirus, coxsackievirus, and mengovirus. ataman-chemicals.com The antiviral action is not on the early stages of infection but on the processing of the viral polyprotein. ataman-chemicals.com By transporting zinc ions into the cell, pyrithione disrupts the proteolytic cleavage of the viral polyprotein, which is essential for the formation of mature viral proteins and subsequent replication.

Additionally, sodium pyrithione has been shown to possess strong antiviral functions against human herpes simplex virus (HSV) types I and II in vitro by inhibiting the transcription and expression of a late-stage viral membrane protein.

Antibacterial Activity Against Gram-Positive and Gram-Negative Species (e.g., Staphylococcus, Streptococcus, Escherichia coli, Pseudomonas aeruginosa)

Microbial Resistance Mechanisms to Pyrithione Compounds

While pyrithione compounds are potent antimicrobials, some microorganisms can develop resistance, particularly through prolonged exposure. The opportunistic pathogen Pseudomonas aeruginosa is a key example where resistance mechanisms have been studied.

Microbes can develop adaptive resistance to pyrithione through physiological changes. In P. aeruginosa, exposure to zinc pyrithione can lead to phenotypic changes suggesting the involvement of efflux pumps, which actively transport the biocide out of the cell. Another adaptive response involves alterations in the cell surface. Studies on P. aeruginosa resistant to zinc pyrithione revealed an increase in cell surface hydrophobicity and changes to the lipopolysaccharide (LPS) layer. Furthermore, some resistant phenotypes showed the disappearance of a specific outer membrane protein, which reappeared when the bacteria were grown in a pyrithione-free environment. In sludge anaerobic digestion, microbial communities were observed to adapt to zinc pyrithione stress by upregulating genes related to cationic antimicrobial peptide resistance, which involves secreting more lipopolysaccharide and activating proton pumps to maintain ion balance.

The genetic basis of resistance to pyrithione is an area of ongoing investigation. While plasmid-encoded resistance is a common mechanism for many antimicrobials, intrinsic resistance is considered more significant for biocides like pyrithione in Gram-negative bacteria. In studies with P. aeruginosa, the zinc pyrithione-resistant phenotype did not show cross-resistance to a selection of antibiotics, indicating that its resistance is not likely induced by the well-known mar (multiple antibiotic resistance) regulon. Instead, resistance appears to be linked to specific adaptations, such as the modification of outer membrane proteins and other cell surface components, which are likely governed by specific genetic regulatory pathways that respond to the stress induced by the biocide. Research also points to the upregulation of genes involved in quorum sensing (QS) and two-component systems (TCS) that allow bacteria to maintain favorable chemotaxis and adapt to the stressor.

Advanced Applications of Pyrithione Sodium Monohydrate in Industrial and Material Sciences

Biocide Applications in Industrial Systems

The biocidal properties of pyrithione (B72027) sodium monohydrate are leveraged in numerous industrial systems to prevent microbial contamination and its detrimental effects on product integrity and process efficiency.

Water-based and semi-synthetic metalworking fluids, as well as other aqueous functional fluids like hydraulic and industrial lubricants, create an ideal environment for microbial proliferation. chempoint.com This can lead to a range of issues, including the widely recognized "Monday morning odors" in machine shops, which are a result of microbial activity in idle fluids. chempoint.com The uncontrolled growth of bacteria and fungi can cause the degradation of the fluid, compromising its performance, and potentially damaging workpieces and cutting tools. jubilantingrevia.com

Pyrithione sodium monohydrate is utilized as a highly effective biocide in these fluids to control the growth of slime-forming bacteria and fungi. chemicalbook.com It offers broad-spectrum antimicrobial activity at low concentrations, making it a cost-effective solution for fluid preservation. chempoint.com Its stability at high temperatures and low leaching characteristics ensure long-lasting protection. chempoint.com The compound can be added to the fluid concentrates or as a post-treatment to maintain the fluid's freshness and extend its operational lifespan. chempoint.com

Table 1: Applications of this compound in Industrial Fluids

Application Area Function Key Benefits
Metalworking Fluids Controls bacteria and fungi Prevents fluid degradation, odors, and equipment damage. chempoint.comjubilantingrevia.com
Aqueous Functional Fluids Biocide Extends fluid life, maintains performance. chemicalbook.com
Hydraulic Lubricants Preservative Protects against microbial contamination. chempoint.com

This compound serves as a crucial antimicrobial additive in the formulation of water-based paints, coatings, and adhesives. slideshare.net In these applications, it acts as a preservative to prevent microbial growth both in the wet state (in-can preservation) and in the dry film after application. slideshare.net The presence of bacteria and fungi in these products can lead to spoilage, changes in viscosity, and loss of adhesion. julius-hoesch.de

As a wet-state preservative, it inhibits the growth of bacteria and fungi in latex paints and emulsions used for adhesives, caulks, and sealants. ataman-chemicals.com For dry film preservation, its low solubility in water makes it suitable for outdoor paints, providing protection against mildew and algae. This broad-spectrum activity ensures the longevity and aesthetic quality of the finished products. regulations.gov

Table 2: Antimicrobial Uses in Coatings and Adhesives

Product Type Application Purpose
Latex Paints In-can preservative, dry film protection Prevents spoilage, inhibits mold and mildew growth. ataman-chemicals.com
Coatings Antimicrobial additive Extends product lifespan, maintains surface integrity. regulations.gov
Adhesives Preservative Prevents microbial degradation and loss of adhesion. slideshare.net

The pulp and paper industry utilizes significant amounts of water, creating conditions conducive to the growth of slime-forming bacteria and fungi. regulations.gov This microbial slime can interfere with the papermaking process, leading to operational issues and defects in the final paper product. google.com this compound is employed as a biocide to control the formation of this slime. regulations.gov

It can be applied in the wet-end of the paper-making process, including in the wet slurry, to inhibit microbial growth. regulations.gov However, there are environmental considerations regarding the discharge of effluent containing sodium pyrithione from pulp and paper mills, as it can be toxic to freshwater invertebrates. regulations.gov Regulatory assessments have suggested specific application rates to minimize the environmental impact. regulations.gov

Antimicrobial Additives for Paints, Coatings, and Adhesives

Anti-Fouling Technologies and Marine Applications

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. This compound plays a role in combating this phenomenon.

This compound and its derivatives, such as zinc pyrithione, are used as active ingredients in marine anti-fouling paints. nautix.com These paints are applied to the hulls of ships and other marine vessels to prevent the attachment and growth of fouling organisms like barnacles, mussels, and algae. totalboat.com The accumulation of biofouling on a ship's hull increases drag, leading to higher fuel consumption and reduced speed.

Historically, highly effective but environmentally persistent biocides like tributyltin (TBT) were used. coastalwiki.org Due to their severe negative impacts on marine ecosystems, these have been largely phased out and replaced by more environmentally benign alternatives, including pyrithione-based compounds. nautix.comcoastalwiki.org These compounds are effective against a wide range of fouling organisms and are considered a more eco-friendly option. totalboat.com

The initial stage of biofouling is the formation of a microbial biofilm on submerged surfaces. biointerfaceresearch.com Pyrithione-based biocides are effective in preventing the formation of these initial biofilms. researchgate.net By inhibiting the attachment and growth of bacteria and diatoms, they prevent the subsequent settlement of larger fouling organisms. biointerfaceresearch.com This preventative action is crucial for maintaining the integrity and functionality of various submerged structures, including industrial water intake pipes, aquaculture equipment, and oceanographic sensors. biointerfaceresearch.comresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Zinc pyrithione
Tributyltin (TBT)
Cuprous oxide

Incorporation into Marine Anti-Fouling Paints

Material Preservation and Functionalization

The antimicrobial properties of this compound are leveraged to protect a wide range of materials from degradation. By inhibiting the growth of bacteria and fungi, it extends the lifespan and maintains the integrity of various industrial and consumer products.

This compound is utilized as a wet-state preservative in latex emulsions and other polymer-based materials. It effectively controls the growth of a broad spectrum of fungi and bacteria, which can cause spoilage and degradation of these products. sinotrustchem.com The compound's ability to disrupt membrane transport in microorganisms leads to a loss of metabolic control, thereby preventing their proliferation. chemicalbook.com This makes it an essential additive in water-based functional fluids, including latex paints, adhesives, and sealants, ensuring their stability and longevity. chemicalbook.comchemicalbook.comcymitquimica.com

Research has shown that various microorganisms, including bacteria and fungi, can degrade natural rubber latex and other synthetic polymers. bioline.org.bripinnovative.comnih.govfrontiersin.org The degradation process often involves the oxidative cleavage of the polymer backbone, leading to a reduction in molecular weight and loss of physical properties. nih.gov this compound's biocidal activity helps to prevent this microbial attack, preserving the structural integrity of the polymer materials. chemicalbook.com

Table 1: Efficacy of this compound Against Common Microorganisms

Microorganism TypeExamplesEfficacy
Fungi (Molds) Aspergillus niger, Aspergillus flavus, Penicillium sp.High
Fungi (Yeasts) Saccharomyces cerevisiaeHigh
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilisHigh
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosaHigh

This table is based on information from multiple sources. irochemical.comtoku-e.com

In the textile and leather industries, this compound is employed as a preservative to prevent microbial damage. sinotrustchem.comirochemical.com Textiles, particularly those used in sportswear and healthcare, can be treated with this compound to impart antimicrobial properties, which helps to control odor-causing microorganisms. camachem.com Similarly, it is used as a mold controller in leather applications, protecting the material from fungal degradation. The treatment can be applied during the manufacturing process or as a post-treatment, providing lasting protection against microbial contamination. camachem.com

Microbial Degradation Prevention in Polymer Materials and Latex Emulsions

Agricultural and Horticultural Antiseptic Applications

The broad-spectrum antimicrobial activity of this compound extends to agricultural and horticultural applications, where it serves as a valuable tool for crop protection and disinfection. irochemical.com

This compound is an effective fungicide and bactericide for a variety of crops, including fruit trees, peanuts, wheat, and vegetables. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com It helps to combat fungal diseases such as mildews and leaf spots, thereby improving crop yields and quality. camachem.com Its water-soluble nature allows for easy application in agricultural formulations. irochemical.com

Table 2: Agricultural Applications of this compound

Crop TypeApplication
Fruit Trees Fungicide
Peanuts Fungicide
Wheat Fungicide
Vegetables Fungicide

This table is based on information from multiple sources. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com

Beyond crop protection, this compound is used as a disinfectant in specific agricultural practices. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com A notable application is as an antiseptic for silkworms, highlighting its utility in specialized areas of agriculture where microbial control is critical. sinotrustchem.comirochemical.commade-in-china.commade-in-china.com

Fungicidal and Bactericidal Use in Crop Protection

This compound as a Research Tool and Chemical Reagent

In a laboratory setting, this compound serves as a useful research compound. It is utilized in biochemistry studies to transport zinc into cells. chemicalbook.com Furthermore, it is employed in the formation of bidentate oxothiolane chelates with transition metals. chemicalbook.com Its well-defined chemical properties and antimicrobial activity make it a valuable reagent for various research applications, including the development of new antimicrobial assays and the study of microbial physiology. toku-e.com

Utilization in in vitro Studies of Cellular Transport

This compound, through its active pyrithione anion, has become a valuable tool in cellular biology for the in vitro investigation of membrane transport phenomena. Its utility stems from its ability to act as both a general transport inhibitor and a specific ionophore for various divalent cations, allowing researchers to probe and manipulate fundamental cellular processes.

One of the primary mechanisms studied using pyrithione is its capacity to disrupt membrane transport by functioning as a proton pump inhibitor. medchemexpress.commedchemexpress.comselleckchem.combiocrick.com In fungi, pyrithione is recognized as a general inhibitor of membrane transport processes. nih.gov Research on Penicillium species demonstrated that pyrithione exposure leads to a significant decrease in the activity of numerous independently regulated transport systems. nih.govasm.org This inhibitory action is attributed to its ability to act as a weak acid, collapsing the transmembrane proton motive force (ΔpH) that energizes the transport of many solutes across the fungal membrane. nih.govijirct.org The un-ionized form of pyrithione is believed to be the active species that mediates this effect. nih.gov

Furthermore, pyrithione is widely employed as an ionophore, a lipid-soluble molecule that binds to an ion and facilitates its passage across the lipid bilayer of a cell membrane. It is particularly known for its ability to transport zinc (Zn²⁺) and copper (Cu²⁺) ions into cells. drugbank.combiorxiv.orgtandfonline.com This property is exploited in a variety of in vitro models to study the downstream effects of increased intracellular concentrations of these metal ions. For instance, in virology research, the combination of pyrithione and zinc has been shown to inhibit the replication of various RNA viruses, including coronaviruses, in cell culture. biorxiv.orgresearchgate.net This effect is linked to the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) by the elevated intracellular zinc levels facilitated by pyrithione. researchgate.net

In neurobiology, sodium pyrithione has been used to investigate ion channel function. Studies on the bag cell neurons of the marine snail Aplysia californica revealed that sodium pyrithione activates a slow, persistent calcium (Ca²⁺) influx. nih.govqueensu.ca This effect was not mediated by common mechanisms like voltage-gated Ca²⁺ channels or Na⁺/Ca²⁺ exchangers but rather by a pathway resembling store-operated calcium entry. nih.govnih.gov Subsequent comparative studies showed that this NaP-evoked increase in intracellular Ca²⁺ is conserved in mammalian motor neurons from both rats and monkeys, although with differing sensitivities, providing a model to explore species-specific neurotoxicity. nih.gov

The table below summarizes key findings from in vitro studies where pyrithione was used to modulate cellular transport.

Cell/Organism Type Transport System/Ion Observed Effect Proposed Mechanism of Action Reference(s)
Penicillium chrysogenumGeneral (Sulfate, Phosphate (B84403), Glucose, Amino Acids)Marked decrease in transport activity.Collapse of transmembrane proton gradient. nih.gov
Neurospora crassaGeneralPlasma membrane depolarization.Inhibition of the primary proton pump. medchemexpress.comijirct.org
Aplysia californica NeuronsCalcium (Ca²⁺)Activation of a slow, persistent Ca²⁺ influx.Gating of a store-operated-like Ca²⁺ entry pathway. nih.govqueensu.ca
Rat & Monkey Motor NeuronsCalcium (Ca²⁺)Dose-dependent increase in intracellular Ca²⁺.Activation of a store-operated-like Ca²⁺ entry pathway. nih.gov
Vero-E6 Cells (Virus Host)Zinc (Zn²⁺)Increased intracellular Zn²⁺ concentration, inhibition of viral replication.Ionophore-mediated transport of Zn²⁺ across the plasma membrane. researchgate.net
Human T CellsZinc (Zn²⁺)Mimics CD28 costimulatory signal, increasing IFN-γ production.Ionophore activity increases intracellular zinc, acting as a second messenger. mdpi.com
Human Ovarian Cancer CellsZinc (Zn²⁺)Increased intracellular labile zinc, primarily in lysosomes.Ionophore-mediated transport of Zn²⁺ into the cell and its organelles. tandfonline.com

Chelation Studies with Transition Metals

This compound serves as a versatile precursor ligand in coordination chemistry, primarily due to the ability of the pyrithione anion to act as a bidentate chelating agent. ijirct.org It coordinates with metal ions through its sulfur and oxygen atoms, forming stable complexes with a wide range of transition metals. selleckchem.comconicet.gov.ar These chelation studies are not only fundamental to understanding the coordination chemistry of the pyrithione ligand but also foundational for developing new materials with specific catalytic or biological properties.

A significant area of research involves the synthesis and characterization of mononuclear first-row transition metal pyrithione complexes. nih.govacs.org Sodium pyrithione is reacted with corresponding metal salts (e.g., acetates or chlorides) in an aqueous solution to precipitate the metal-pyrithione complex. nih.gov This straightforward synthesis has been used to prepare complexes with nickel(II), manganese(II), iron(III), and cobalt(III). nih.govacs.orgnih.gov The resulting complexes have the general formula M(pyr)n, where 'pyr' is the pyrithione ligand and 'n' is typically 2 for divalent metals like Ni(II) and Mn(II), and 3 for trivalent metals like Fe(III) and Co(III). nih.govnih.gov

The characterization of these chelates is performed using various analytical techniques, including mass spectrometry, NMR spectroscopy, and UV-vis absorption spectroscopy. nih.gov Advanced studies using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations have been employed to investigate the gas-phase structures and oxidation states of pyrithione complexes with manganese, cobalt, nickel, copper, and zinc. conicet.gov.arnih.gov These studies are crucial for understanding the intrinsic properties of the metal-ligand bond and how the metal center influences the electronic structure and reactivity of the complex. conicet.gov.arnih.gov

The table below summarizes the properties of several transition metal-pyrithione complexes synthesized from sodium pyrithione for chelation and electrocatalysis studies.

Metal Center Complex Formula Metal Oxidation State Overpotential (V) for Proton Reduction *Reference(s)
NickelNi(C₅H₄NOS)₂+20.44 nih.govacs.org
CobaltCo(C₅H₄NOS)₃+30.58 nih.gov
IronFe(C₅H₄NOS)₃+30.65 nih.gov
ManganeseMn(C₅H₄NOS)₂+2~1.0 nih.gov
**Determined in acetonitrile (B52724) with acetic acid as the proton source.

Environmental Fate, Transport, and Ecotoxicological Considerations of Pyrithione Compounds

Environmental Degradation Pathways of Pyrithione (B72027) Species

Pyrithione and its metal complexes, such as zinc pyrithione (ZnPT) and copper pyrithione (CuPT), are susceptible to several degradation processes in the environment. These pathways, including photodegradation, hydrolysis, and microbial transformation, play a crucial role in determining the ultimate fate and persistence of these compounds.

Photodegradation is a primary and rapid degradation pathway for pyrithione compounds in aquatic environments. nih.govresearchgate.net Exposure to sunlight initiates a series of reactions that transform the parent compound into various byproducts.

Studies have shown that the photolytic half-life of zinc pyrithione can be as short as a few minutes under direct sunlight. researchgate.netresearchgate.net For instance, one study reported a photolytic half-life of less than 2 minutes for ZnPT in natural sunlight. researchgate.net Another investigation using a xenon arc lamp to simulate solar irradiation observed photolytic half-lives for ZnPT ranging from 9.2 to 15.1 minutes in various aqueous media. nih.gov In sterile artificial seawater, the half-life of ZnPT was estimated to be 17.5 minutes. mst.dk Similarly, copper pyrithione (CuPT) also degrades rapidly upon exposure to light, with a reported half-life of 29.1 minutes under a filtered xenon arc lamp. u-tokyo.ac.jp

The kinetics of photodegradation generally follow pseudo-first-order reactions. nih.gov The rate of this process can be influenced by the composition of the water. Dissolved organic matter (DOM) and nitrate (B79036) ions, common constituents of natural waters, have been found to accelerate the photodegradation of ZnPT. researchgate.netnih.gov However, the effectiveness of photodegradation diminishes significantly in turbid waters or at depths where light penetration is limited. researchgate.netnih.gov In fact, photodegradation may be absent at depths of 1 meter or more below the surface. nih.gov

The mechanism of photodegradation involves the transformation of the pyrithione molecule. Under UV irradiation in organic solvents, pyrithione can dimerize. u-tokyo.ac.jp Further irradiation in the presence of molecular oxygen can lead to the oxidation of this dimer to 1-oxpyridine-2-sulfonic acid. u-tokyo.ac.jp

Table 1: Photodegradation Half-lives of Pyrithione Compounds

CompoundConditionsHalf-lifeReference
Zinc Pyrithione (ZnPT)Natural sunlight< 2 minutes researchgate.net
Zinc Pyrithione (ZnPT)Simulated solar irradiation (xenon lamp) in aqueous media9.2 - 15.1 minutes nih.gov
Zinc Pyrithione (ZnPT)Artificial seawater (filtered xenon arc lamp)17.5 minutes mst.dk
Zinc Pyrithione (ZnPT)Buffered aqueous system (pH 9)13 minutes regulations.gov
Copper Pyrithione (CuPT)Filtered xenon arc lamp29.1 minutes u-tokyo.ac.jp

In the absence of light, the abiotic degradation of pyrithione compounds occurs at a much slower rate. nih.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key abiotic process.

Zinc pyrithione is generally stable to hydrolysis at various pH levels. mst.dk Studies conducted in sterile buffered solutions at pH 5, 7, and 9, and in artificial seawater at pH 8.2, have shown that ZnPT is hydrolytically stable, with extrapolated half-lives of 99, 120, and 123 days, respectively. regulations.gov In simulated seawater with a pH of 8, the hydrolytic half-life was extrapolated to be 96 days. regulations.gov

Copper pyrithione, on the other hand, undergoes hydrolysis more readily. In sterilized artificial seawater at a pH of 8, the hydrolysis half-life of CuPT was determined to be 12.9 days. u-tokyo.ac.jp

Another important chemical transformation in aquatic environments is transchelation. Zinc pyrithione can exchange its zinc ion for other metal cations present in the water, such as copper (Cu²⁺). researchgate.netnih.gov This process can lead to the formation of the more stable copper pyrithione. researchgate.netnih.gov This transchelation is influenced by the concentration of free metal ions and their stability constants in seawater. researchgate.net When leached from antifouling paints containing both ZnPT and cuprous oxide (Cu₂O), CuPT is formed with no detectable trace of ZnPT. nih.gov

Microbial activity plays a significant role in the degradation of pyrithione compounds, particularly in sediment. nih.gov The transformation of ZnPT in aquatic systems often exhibits a two-phase process, with an initial rapid degradation in the water phase followed by a slower degradation in the sediment. mst.dk

In seawater die-away studies, the half-life of CuPT due to biological degradation was approximately 4 days. u-tokyo.ac.jp In freshwater, the half-life was even shorter, at 7 hours. u-tokyo.ac.jp For ZnPT, the half-life due to bacterial degradation in seawater was also observed to be around 4 days. u-tokyo.ac.jp The rate of biodegradation can be influenced by the concentration of the compound. mst.dk

Under aerobic conditions in aquatic systems, the degradation half-life of zinc pyrithione is approximately 0.6 hours in the water and 0.89 days in the sediment. regulations.gov Anaerobically, it degrades rapidly in water with a half-life of about 0.5 hours and in sediment in about 19 hours. regulations.gov One of the initial steps in the aerobic degradation of ZnPT is the formation of its disulfide, omadine disulfide. mst.dk

The degradation of pyrithione compounds results in the formation of several transformation products. A key and ultimate degradation product is 2-pyridine sulfonic acid (PSA). nih.gov In microcosm studies, PSA and carbon dioxide were the only detectable degradation products 30 days after dosing with pyrithione. nih.gov

Other identified degradation products from the photolysis of ZnPT include pyridine-N-oxide, 2-mercaptopyridine (B119420), 2,2'-dithiobis(pyridine-N-oxide), 2,2-dipyridyl disulfide, and 2,2'-dithiobispyridine mono-N-oxide. nih.gov In studies of aerobic and anaerobic degradation in sediment, metabolites such as omadine disulfide, omadine sulfonic acid, and pyrithione thiosulfate (B1220275) have been identified. mst.dkregulations.gov

Crucially, the degradation products of pyrithione are generally less toxic than the parent compounds. nih.govresearchgate.net Aquatic toxicity studies have shown no observable effect of 2-pyridine sulfonic acid at concentrations at least three orders of magnitude higher than those for either ZnPT or CuPT. nih.gov This suggests that the rapid degradation of pyrithione leads to a significant reduction in toxicity in the environment. nih.gov

Biological Degradation and Microbial Transformation

Environmental Distribution and Persistence

The distribution and persistence of pyrithione compounds in the environment are governed by their degradation rates and their tendency to partition between water and sediment.

Pyrithione compounds are introduced into aquatic environments primarily through their use as antifouling agents on ship hulls. u-tokyo.ac.jp Their presence has been detected in various water systems, including freshwater, seawater, and estuarine environments. u-tokyo.ac.jpfrontiersin.org

Due to their rapid degradation, particularly through photolysis, pyrithione compounds generally have a low persistence in the water column, especially in sunlit surface waters. nih.govnih.gov However, in environments with limited light penetration, such as turbid coastal areas or deeper waters, their persistence can be longer. researchgate.netnih.gov

Pyrithione compounds exhibit a tendency to bind to soils and sediments. regulations.gov This sorption to sediment can act as a removal mechanism from the water column. mst.dk In both freshwater and marine systems, the removal of ZnPT from the water phase through degradation and sorption to sediment is rapid, with half-lives between 0.5 and 0.6 hours. mst.dk Consequently, very little accumulation of pyrithione is typically observed in the sediment. nih.gov

The behavior of pyrithione in estuarine environments is complex due to the dynamic changes in hydrochemical conditions such as salinity and pH. frontiersin.org These factors can influence the degradation and transport of the compounds. frontiersin.org

Adsorption and Accumulation in Sediments and Organic Matter

Pyrithione compounds, including sodium pyrithione and its metal complexes like zinc pyrithione (ZnPT) and copper pyrithione (CuPT), exhibit a tendency to adsorb to particulate matter in aquatic environments. This interaction with sediments and organic matter plays a crucial role in their environmental distribution and bioavailability.

Studies have shown that zinc pyrithione is rapidly adsorbed onto particulate matter, which facilitates its removal from the water column. apvma.gov.au The binding potential of ZnPT with soils and sediments is significant, with partition coefficients (Kd) indicating a moderately strong tendency to bind. For instance, in saltwater environments, the Kd values for soil and sediment are 50 and 99, respectively. In freshwater, the binding is less strong, with Kd values of 11 for soil and 48 for sediment. regulations.gov This suggests that pyrithione compounds are likely to be found associated with the solid phase in aquatic systems. The adsorption coefficients based on organic carbon content (Koc) further support this, with values ranging from approximately 780 to 2350 in soils and 3600 to 10,600 in sediments, classifying pyrithione and its degradation products as having low to slight mobility in soils and being slightly mobile to immobile in sediments. apvma.gov.au

Despite this strong adsorption, the accumulation of pyrithione in sediments may be limited by its rapid degradation, particularly in the presence of light. nih.govtandfonline.com A microcosm study demonstrated that pyrithione degraded quickly in the water phase, with minimal accumulation in the sediment. nih.govtandfonline.com After 30 days, the only detectable degradation products were 2-pyridine sulfonic acid (PSA) and carbon dioxide. nih.govtandfonline.com Another study indicated that while zinc pyrithione shows a tendency to degrade anaerobically in water within 0.5 hours and in sediments in about 19 hours, there could be a short-lived partitioning issue between water and sediment. regulations.gov

However, in environments with limited light, such as shaded waters or turbid harbor areas, pyrithione compounds may persist longer and accumulate in sediments. researchgate.netcambridge.org Under such conditions, zinc pyrithione can be converted to the more stable copper pyrithione, which has the potential to accumulate. nih.gov Sediment concentrations of CuPT have been reported in various locations, indicating its persistence and accumulation under specific environmental conditions. researchgate.net

Ecotoxicological Assessments on Non-Human Organisms

The ecotoxicological effects of pyrithione compounds have been studied across a range of non-human organisms, revealing significant toxicity, particularly to aquatic life.

Pyrithione and its metal complexes are effective against a broad spectrum of microorganisms, which is the basis for their use as biocides. tandfonline.comresearchgate.net However, this also translates to potential harm to non-target aquatic microorganisms.

Bacteria: Studies have shown that both zinc pyrithione (ZnPT) and copper pyrithione (CuPT) can impact marine bacterial communities. The total DNA content in sediments decreased significantly following the addition of both ZnPT and CuPT. researchgate.net A comparative toxicity study on marine bacteria found that CuPT was more toxic than ZnPT. cambridge.org The 50% effective concentration (EC50) for CuPT was 0.3 mg/L, while for ZnPT it was 1.4 mg/L. cambridge.org

Algae and Diatoms: Pyrithione compounds are highly toxic to algae. researchgate.net A bioassay using the marine diatom Amphora coffeaeformis demonstrated the toxicity of both ZnPT and CuPT. nih.govtandfonline.comresearchgate.net The growth of the diatom was inhibited by these compounds, and the reduction in toxicity over time corresponded to their degradation rates. nih.govtandfonline.comresearchgate.net Another study found that a newly synthesized lanthanum pyrithione (LaPT) biocide exhibited strong algicidal activity against the diatom species Amphora sp. and Thalassiosira pseudonana. nih.gov For the highly sensitive marine alga Skeletonema costatum, the 72-hour EC50 values for CuPT and ZnPT were 1.5 µg/L and 1.6 µg/L, respectively. nih.gov

Aquatic invertebrates, particularly crustaceans, have been shown to be sensitive to pyrithione compounds.

Acute toxicity tests revealed that copper pyrithione (CuPT) is particularly toxic to marine crustaceans. oup.com The 96-hour median lethal concentration (LC50) of CuPT for the toy shrimp (Heptacarpus futilirostris) was 2.5 µg/L, while the 96-hour LC50 for zinc pyrithione (ZnPT) was 120 µg/L. oup.comnih.gov This indicates that CuPT is significantly more toxic to this crustacean species than ZnPT. oup.comnih.gov The high toxicity of CuPT to marine crustaceans relative to other antifouling biocides has been noted. oup.com A draft risk assessment for sodium pyrithione highlighted that it is very highly toxic to freshwater invertebrates, with potential risks even at low exposure levels. regulations.gov

The impact of pyrithione-containing products on aquatic plants has been documented. Studies on anti-dandruff shampoos containing zinc pyrithione have shown adverse effects on the aquatic plant Lemna minor (duckweed). researchgate.net Concentrations above 0.01% of these shampoos led to the inhibition of biomass growth and a reduction in light-harvesting pigments. researchgate.net While specific studies focusing solely on sodium pyrithione monohydrate and duckweed are limited in the provided results, the toxicity of related compounds to Lemna minor suggests a potential for impact. researchgate.net Duckweeds are recognized as valuable organisms for testing the toxicity of water contaminants to aquatic higher plants. researchgate.net

Pyrithione compounds have demonstrated a potential for bioaccumulation in marine organisms.

A study on the marine mussel Mytilus galloprovincialis showed that zinc pyrithione (ZnPT) rapidly accumulates in their tissues, particularly in the gills and digestive gland. nih.gov The accumulation was proportional to both the exposure concentration and the duration of exposure. nih.gov Even though the 7-day median lethal concentration (LC50) was relatively high compared to reported environmental concentrations, the findings suggest that this biocide could pose a threat to marine organisms in coastal areas. nih.gov Further research indicated that exposure to non-lethal concentrations of ZnPT was sufficient to trigger a stress response and induce genotoxic effects in the gills and digestive glands of mussels. nih.gov The observed biological effects corresponded with the bioaccumulation levels of the biocide. nih.gov

The toxicity of pyrithione is significantly influenced by the metal ion with which it is complexed.

Toxicity Ranking: Comparative studies have consistently shown that copper pyrithione (CuPT) is more toxic than zinc pyrithione (ZnPT) to a variety of aquatic organisms. oup.comnerc.ac.uk For the Japanese killifish (Oryzias latipes), all individuals exposed to 1 and 10 µg/L of CuPT died within 12 hours, whereas for ZnPT, a 50% survival rate was observed at 1 µg/L after 24 hours, with 100% mortality at 10 µg/L within 12 hours. nih.govresearchgate.net For the red sea bream, the 96-hour LC50 for CuPT was 9.3 µg/L, compared to 98.2 µg/L for ZnPT. oup.comnih.gov Similarly, for the toy shrimp, the 96-hour LC50 for CuPT was 2.5 µg/L, while for ZnPT it was 120 µg/L. oup.comnih.gov

Degradation Products: The degradation products of pyrithione compounds are generally less toxic than the parent compounds. nih.govtandfonline.comresearchgate.net Aquatic toxicity studies with 2-pyridine sulfonic acid (PSA), a major degradation product, showed no observable effect at concentrations three orders of magnitude higher than those for either ZnPT or CuPT. nih.govtandfonline.com However, some intermediate degradation products, such as 2-mercaptopyridine N-oxide (HPT) and 2,2'-dithio-bispyridine N-oxide (PT2), have shown higher toxicity to marine bacteria than ZnPT itself. cambridge.org

Interactive Data Tables

Table 1: Comparative Acute Toxicity (LC50/EC50) of Pyrithione Compounds

CompoundOrganismEndpointValue (µg/L)Source
Copper Pyrithione (CuPT) Toy Shrimp (Heptacarpus futilirostris)96-h LC502.5 oup.comnih.gov
Copper Pyrithione (CuPT) Red Sea Bream (Pagrus major)96-h LC509.3 oup.comnih.gov
Copper Pyrithione (CuPT) Marine Alga (Skeletonema costatum)72-h EC501.5 nih.gov
Copper Pyrithione (CuPT) Marine BacteriaEC50300 cambridge.org
Zinc Pyrithione (ZnPT) Toy Shrimp (Heptacarpus futilirostris)96-h LC50120 oup.comnih.gov
Zinc Pyrithione (ZnPT) Red Sea Bream (Pagrus major)96-h LC5098.2 oup.comnih.gov
Zinc Pyrithione (ZnPT) Marine Alga (Skeletonema costatum)72-h EC501.6 nih.gov
Zinc Pyrithione (ZnPT) Marine BacteriaEC501400 cambridge.org

Bioaccumulation Potential in Marine Organisms (e.g., Mussels)

Environmental Risk Assessment Methodologies and Challenges

The environmental risk assessment of pyrithione compounds is a multifaceted process, necessitated by their use in applications like antifouling paints, which leads to their introduction into aquatic ecosystems. nih.govtandfonline.com Methodologies for assessing this risk rely on a combination of predictive modeling to estimate environmental concentrations and a thorough understanding of the compound's environmental fate, including its transformation into other chemical forms. nih.govtandfonline.comnerc.ac.uk

Predictive Modeling of Environmental Concentrations

To estimate the potential exposure of aquatic environments to pyrithione compounds, regulatory bodies and researchers utilize predictive modeling programs. These models calculate a Predicted Environmental Concentration (PEC), which is a crucial component of the risk quotient (PEC/PNEC) method for characterizing potential ecological risk. nih.govtandfonline.com

One prominent model used for this purpose is the Marine Antifoulant Model-Predicted Environmental Concentration (MAM-PEC). regulations.gov This model uses conservative assumptions to estimate the concentration of zinc pyrithione in surface waters that might result from leaching from boat paints. regulations.gov For instance, assessments have used the MAM-PEC model to estimate PECs for zinc pyrithione, yielding values that range from 0.0144 to 0.101 parts per billion (ppb). regulations.gov These models are essential because of the general lack of monitoring data for pyrithione compounds in many freshwater environments. regulations.gov

Beyond general concentration modeling, more specific kinetic models have been developed to predict the degradation of pyrithione under various environmental conditions. One such study developed a multivariate kinetic model for the aqueous photodegradation of zinc pyrithione, factoring in variables like the concentration of dissolved organic matter (DOM) and nitrates, which are common in natural waters. pillbuys.com This modeling revealed that the photodegradation half-life is significantly influenced by these parameters, demonstrating a sensitization effect at certain concentrations. pillbuys.com Such detailed models are invaluable for refining PEC values by accounting for the rapid degradation that pyrithione compounds undergo in the environment. nih.govnih.gov

Table 1: Examples of Predictive Models in Pyrithione Risk Assessment
Model/MethodologyApplicationKey Findings/ParametersReference
Marine Antifoulant Model-Predicted Environmental Concentration (MAM-PEC)Estimating zinc pyrithione concentrations in surface waters from antifouling paint leaching.Predicted Environmental Concentrations (PECs) ranged from 0.0144 to 0.101 ppb. Used to assess drinking water exposures. regulations.gov
Multivariate Kinetic ModelingPredicting the photodegradation half-life of zinc pyrithione in aquatic environments.Half-life is dependent on concentrations of Dissolved Organic Matter (DOM) and nitrates. The model predicted a half-life of 8.84 min at 7.4 mg/L DOM and 19.9 mg/L nitrate. pillbuys.com
Chemical Speciation Modeling (e.g., WHAM, ECOSAT)Assessing the distribution of pyrithione among its different chemical forms (speciation) in freshwater.Speciation is highly dependent on pH and natural organic matter. In circumneutral freshwater, speciation was predicted to be dominated by binding to iron(III), with smaller contributions from aluminum, copper, and zinc. nerc.ac.uk

Challenges in Data Bridging for Different Pyrithione Forms

A significant challenge in the environmental risk assessment of pyrithione is "data bridging"—the process of using toxicological data from one chemical form to assess the risk of another. This is particularly complex for pyrithiones due to their tendency to transform in the aquatic environment. nerc.ac.ukresearchgate.netnih.gov The parent compound introduced into the environment may not be the form that persists or exerts the primary toxic effect. nih.gov

The primary challenges include:

Transchelation: Zinc pyrithione (ZnPT) can undergo a transchelation reaction in environments with available copper ions (Cu²+), such as those where copper-based antifouling paints are also used. researchgate.netnih.gov This reaction converts ZnPT into copper pyrithione (CuPT). researchgate.netnih.gov CuPT is generally more stable and has been found to be more toxic than ZnPT. nerc.ac.ukresearchgate.net Therefore, a risk assessment for ZnPT is incomplete without considering the formation and toxicity of CuPT. researchgate.netnih.gov Studies have shown that when leached from paints containing both zinc pyrithione and cuprous oxide (Cu₂O), only CuPT is detected in the water, with no trace of the original ZnPT. researchgate.netnih.gov

Differing Toxicity of Metal Complexes: The toxicity of metal pyrithione complexes is highly dependent on the specific metal ion involved. nerc.ac.uk For example, comparative testing has consistently shown CuPT to be more toxic to marine organisms than ZnPT. nerc.ac.uk Furthermore, pyrithione can form complexes with other metals found in the environment, such as iron (Fe³⁺) and manganese (Mn²⁺), each with potentially unique toxicological and environmental fate profiles. nerc.ac.ukacs.org This makes it difficult to extrapolate toxicity data from one metal pyrithione to another, creating a significant data gap.

Rapid Degradation to Other Products: Pyrithiones degrade rapidly, particularly through photolysis in sunlit waters, into less toxic compounds. tandfonline.comnih.gov The primary degradation product is often 2-pyridine sulfonic acid (PSA), which has been shown to be orders of magnitude less toxic than the parent pyrithione compounds. nih.gov A comprehensive risk assessment must therefore account for the rapid loss of the parent compound's toxicity and the low toxicity of its degradants. nih.gov However, in conditions with limited light, such as in turbid harbor waters or within sediments, the parent compounds are more persistent, adding another layer of complexity to risk modeling. researchgate.netresearchgate.net

These transformations necessitate that risk assessments include specific analysis and fate studies for the different forms of pyrithione that can exist in the environment, rather than relying on data from a single form like sodium pyrithione or zinc pyrithione alone. researchgate.netnih.gov

Table 2: Summary of Data Bridging Challenges for Pyrithione Compounds
ChallengeDescriptionImplication for Risk AssessmentReference
TranschelationZinc pyrithione (ZnPT) readily converts to copper pyrithione (CuPT) in the presence of copper ions in seawater.Risk assessment for ZnPT must account for the formation of the more stable and more toxic CuPT. researchgate.netnih.gov
Variable Toxicity of Metal ComplexesThe toxicity of pyrithione is dependent on the complexed metal ion (e.g., CuPT is more toxic than ZnPT). Other metal complexes (Fe, Mn) can also form.Toxicity data for one form (e.g., ZnPT) cannot be directly applied to predict the risk of other forms (e.g., CuPT). nerc.ac.ukacs.org
Rapid DegradationPyrithiones degrade quickly via photolysis into significantly less toxic products like 2-pyridine sulfonic acid (PSA).Risk models must incorporate rapid degradation to avoid overestimating toxicity, while also considering persistence in low-light conditions. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Pyrithione Sodium Monohydrate

Chromatographic Techniques for Pyrithione (B72027) Analysis

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of pyrithione compounds. These methods offer high sensitivity and selectivity, enabling the separation of pyrithione from complex matrices.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of pyrithione species. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.compharmatutor.org Simple isocratic methods can be employed, using a mobile phase typically consisting of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid. sielc.comsielc.com The choice of column is critical, with C18 columns being frequently utilized. nih.govpharmatutor.org Due to the potential for pyrithione to interact with metal components in the HPLC system or to undergo transchelation, methods sometimes involve the conversion of the analyte into a more stable complex, such as a copper chelate, prior to analysis. tandfonline.comuq.edu.aunih.gov

ParameterHPLC Condition Example 1HPLC Condition Example 2
Column Newcrom R1 sielc.comZobrax C18 pharmatutor.org
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.comAcetonitrile, Water (60:40) pharmatutor.org
Detection UV at 322 nm pharmatutor.orgUV at 320 nm tandfonline.com
Flow Rate 1.0 mL/min pharmatutor.orgNot Specified
Temperature Ambient pharmatutor.org298 K (25°C) tandfonline.com
Special Considerations Phosphoric acid can be replaced with formic acid for Mass Spectrometry compatibility. sielc.comsielc.comOn-line copper chelate formation to improve stability and detection. tandfonline.com
Method Development and Validation for Pyrithione Species

The development and validation of analytical methods are essential to ensure their suitability for the intended purpose, such as quality control of commercial products. nih.govbrazilianjournals.com.br Validation typically includes assessing parameters like specificity, linearity, precision, accuracy, and robustness. brazilianjournals.com.br

For instance, a validated RP-HPLC method for zinc pyrithione in a shampoo formulation demonstrated good performance. pharmatutor.org The method utilized a Zobrax C18 column with a mobile phase of acetonitrile and water (60:40 v/v) and UV detection at 322 nm. pharmatutor.org The validation results showed high precision (RSD < 1%) and linearity over the tested concentration range. pharmatutor.org Another study focused on the simultaneous separation of 20 cosmetic preservatives, including sodium pyrithione, using an ion-interaction RP-HPLC method. nih.gov The optimization of chromatographic conditions was achieved using an experimental design and artificial neural networks to model the retention times of the analytes. nih.gov

A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of zinc pyrithione and its degradation product, pyrithione. researchgate.net This method demonstrated excellent linearity (r² ≥ 0.9996) and accuracy (95.9–108.2% for zinc pyrithione). researchgate.net

Table of Validation Parameters for a Pyrithione HPLC Method

Validation Parameter Finding Reference
Linearity Range 3.20 µg/mL to 200 µg/mL nih.govscconline.org
Limit of Detection (LOD) 0.015% nih.govscconline.org
Limit of Quantitation (LOQ) 0.05% nih.govscconline.org
Recovery 85.8% - 104% nih.govscconline.org

| Precision (RSD) | < 1% | pharmatutor.org |

Applications in Formulation and Environmental Samples

HPLC-based methods are extensively used for quantifying pyrithione in various formulations, such as anti-dandruff shampoos. nih.govresearchgate.nettandfonline.com These methods are crucial for quality control to ensure that the concentration of the active ingredient complies with regulatory limits. tandfonline.com Sample preparation for these products often involves an extraction step to separate the analyte from the complex shampoo matrix. tandfonline.compom.go.id

In environmental analysis, HPLC is used to determine trace levels of pyrithione species in water samples. uq.edu.aunih.govnih.gov Due to the low concentrations expected in the environment, a pre-concentration step, such as solid-phase extraction (SPE), is often necessary. nih.govredalyc.orgresearchgate.net The analysis of environmental samples is complicated by the rapid photodegradation of pyrithione in seawater. uq.edu.aunih.gov An improved method for environmental water samples utilized on-line SPE coupled with HPLC-APCI-MS, achieving a detection limit of 18 ng/L from a 200 mL sample. nih.gov

Gas Chromatography (GC) and Comprehensive Chromatography (LCxLC, GCxGC)

Gas Chromatography (GC) is less commonly used for the direct analysis of pyrithione and its metal complexes due to their low volatility and thermal lability. However, GC-MS with a temperature-programmable pyrolyzer has been employed for the analysis of waterborne paints containing zinc pyrithione. nih.gov In this method, the compound is not analyzed directly; instead, its thermal decomposition products are detected, and the information on decomposition temperature and products is used to identify the original substance. nih.gov For certain applications, derivatization may be required to make the analytes amenable to GC analysis. enea.it

Comprehensive two-dimensional chromatography techniques, such as LCxLC and GCxGC, offer significantly higher peak capacity and resolving power compared to one-dimensional chromatography. uva.nl These techniques are powerful tools for separating and analyzing highly complex samples. uva.nl While their application has been successfully demonstrated in industrial and academic research for various complex mixtures, specific, detailed research findings on the application of LCxLC or GCxGC for the analysis of pyrithione sodium monohydrate are not widely reported in the reviewed literature.

Hyphenated Techniques (e.g., UHPLC-MS/MS, ESI-MSn) for Speciation and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of pyrithione. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly prevalent.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity and specificity, making it ideal for quantifying trace amounts of pyrithione and its metabolites in complex biological and environmental matrices. uva.nlnih.gov A UHPLC-MS/MS method was developed for the simultaneous quantification of zinc pyrithione and climbazole (B1669176) on the human scalp, achieving a limit of detection of 1 ng/mL for the derivatized pyrithione. nih.gov Another study used UHPLC-High-Resolution Mass Spectrometry (HRMS) to quantify pyrithione metabolites in human urine, a method chosen to overcome matrix interferences observed with standard LC-MS/MS. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique frequently used in the MS analysis of pyrithione complexes. nih.govnih.gov ESI-MSn (tandem mass spectrometry) allows for the structural characterization of analytes and their transformation products. nih.govconicet.gov.ar It has been used to study the ligand exchange reactions of zinc pyrithione with amino acids, providing insight into its biological activity. nih.gov The investigation of pyrithione and its metal complexes by HPLC-ESI-MSn has revealed that transformations of the analytes can occur during chromatographic analysis, which is a critical consideration for method development. nih.gov

Table of Hyphenated Techniques for Pyrithione Analysis

Technique Application Key Findings Reference(s)
UHPLC-MS/MS Quantification of zinc pyrithione on human scalp LOD of 1 ng/mL; required derivatization. uva.nlnih.gov
UHPLC-HRMS Quantification of pyrithione metabolites in human urine Overcame matrix interferences present in standard LC-MS/MS. nih.gov
HPLC-APCI-MS Determination of zinc pyrithione in environmental water Used after transchelation to a copper complex; LOD of 20 ng/L. uq.edu.aunih.gov
HPLC-ESI-MSn Investigation of pyrithione species transformation Revealed that pyrithione can transform into other complexes during analysis. nih.gov

| ESI-MS | Study of ligand exchange with amino acids | Observed the formation of [ZnPT-ligand+Amino acid]+ complexes. | nih.gov |

Spectroscopic Approaches

Spectroscopic methods are valuable for both the quantification and characterization of pyrithione compounds. UV/Vis spectroscopy is a straightforward method for quantification, often used in conjunction with HPLC for detection. brazilianjournals.com.br A UV/Vis spectrophotometric method was developed and validated for quantifying zinc pyrithione in shampoos, with a maximum wavelength (λmax) of 239.0 nm being suitable for quantification. brazilianjournals.com.br

More advanced spectroscopic techniques provide detailed structural and spatial information. Fluorescence-lifetime imaging microscopy (FLIM) has been used for high-contrast mapping of zinc pyrithione distribution on the scalp. uq.edu.auwiley.com This technique identified a characteristic short average fluorescence lifetime for zinc pyrithione (τZnPT = 250 ps), which allows it to be distinguished from endogenous skin fluorophores. uq.edu.auwiley.com

Scanning Electron Microscopy/Energy Dispersive X-ray Spectroscopy (SEM/EDX) is another powerful tool for visualizing the morphology and confirming the elemental composition of pyrithione particles. An ex vivo method using tape-strip sampling from the scalp followed by SEM/EDX analysis allowed for the visualization of polygonal crystal structures of zinc pyrithione particles and distinguished them from other zinc-containing particles. nih.gov

UV-Visible Spectrophotometry for Quantification and Chelation Studies

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of pyrithione compounds. researchgate.netresearchgate.net This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. viavisolutions.com

For the quantification of zinc pyrithione, a derivative of pyrithione sodium, a UV-Visible spectrophotometric method has been developed and validated. brazilianjournals.com.br The maximum wavelength (λmax) suitable for the quantification of zinc pyrithione was identified at 239.0 nm. brazilianjournals.com.br The linearity of this method was established over a concentration range of 5.0 to 24.0 µg/mL, demonstrating its suitability for accurate measurement within this range. brazilianjournals.com.br

Beyond simple quantification, UV-Visible spectrophotometry is also a valuable tool for studying the chelation of pyrithione with metal ions. The formation of metal complexes, such as with iron (III) or copper (II), results in changes to the UV-Visible spectrum, which can be monitored to understand the binding properties and stability of these complexes. ptfarm.pl For instance, the complexation of bisphosphonates, which share chelating properties with pyrithione, with Cu (II) ions forms the basis of a UV-spectrophotometric method for their determination. ptfarm.pl

UV-Visible Spectrophotometry Parameters for Pyrithione Quantification
ParameterValueReference
Maximum Wavelength (λmax)239.0 nm brazilianjournals.com.br
Linearity Range5.0 - 24.0 µg/mL brazilianjournals.com.br

Fourier Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the structural confirmation of molecules. pressbooks.pubresearchgate.net It operates on the principle that chemical bonds within a molecule vibrate at specific frequencies when they absorb infrared radiation. mdpi.com The resulting spectrum is a unique "molecular fingerprint" that provides detailed information about the functional groups present in the compound. researchgate.net

In the context of this compound, FT-IR spectroscopy can be used to identify and confirm the presence of its key functional groups. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the various bonds within the pyrithione molecule, such as the C=C and C-N bonds of the pyridine (B92270) ring, the N-O bond of the N-oxide group, and the C-S bond of the thiol group. Shifts in these bands upon coordination with a metal ion, like sodium, can also be observed, providing evidence of the salt's formation.

The analysis of FT-IR spectra involves comparing the observed absorption bands with known frequencies for different functional groups. For example, in the FT-IR spectrum of gold nanoparticles synthesized using plant extracts, shifts in the N-H and/or O-H stretching band, C-H band, C=O stretching, C-N stretching, and –C–O–C stretching were observed, confirming the involvement of these groups in the synthesis and stabilization of the nanoparticles. mdpi.com A similar approach can be used to confirm the structure of this compound by identifying the characteristic vibrational modes of its constituent parts.

General FTIR Functional Group Absorption Ranges
Functional GroupTypical Wavenumber Range (cm⁻¹)Reference
O-H Stretch (Alcohols, Phenols)3200 - 3600 researchgate.net
N-H Stretch (Amines, Amides)3300 - 3500 mdpi.com
C-H Stretch (Alkanes, Alkenes, Aromatics)2850 - 3100 mdpi.com
C=O Stretch (Ketones, Aldehydes, Esters)1670 - 1780 mdpi.comresearchgate.net
C=C Stretch (Alkenes, Aromatics)1600 - 1680 researchgate.net
C-O Stretch (Alcohols, Ethers, Esters)1050 - 1300 mdpi.com
C-N Stretch (Amines, Amides)1080 - 1360 mdpi.com

Surface-Enhanced Raman Scattering and Near Infra-Red Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces or nanoparticles. clinmedjournals.orgwikipedia.org This enhancement can be several orders of magnitude, allowing for the detection of even single molecules. clinmedjournals.orgwikipedia.org SERS provides detailed structural information, similar to conventional Raman spectroscopy, but with significantly increased signal intensity. mdpi.com The enhancement arises from both electromagnetic and chemical mechanisms, with the former being the major contributor due to the excitation of localized surface plasmon resonance. mdpi.comrsc.org

For pyrithione and its derivatives, SERS can be a powerful tool for characterization at very low concentrations. The technique requires the adsorption of the analyte onto a SERS-active substrate, typically made of gold, silver, or copper. clinmedjournals.org The resulting spectrum would show enhanced Raman bands corresponding to the vibrational modes of the pyrithione molecule, providing a unique fingerprint for its identification. The selection rules for SERS can sometimes differ from those of conventional Raman spectroscopy, potentially providing complementary structural information. wikipedia.org

Near-Infrared (NIR) Spectroscopy is another valuable analytical method that utilizes the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). viavisolutions.commetrohm.com This technique is based on the absorption of NIR radiation by molecules, which causes overtones and combination bands of the fundamental molecular vibrations. viavisolutions.com NIR spectroscopy is particularly sensitive to O-H, N-H, and C-H bonds. viavisolutions.com

NIR spectroscopy offers several advantages, including being non-destructive, requiring minimal or no sample preparation, and providing rapid analysis. viavisolutions.com It has been successfully applied to the quantitative analysis of various compounds, including creatine (B1669601) monohydrate, where it was used to model the relationship between spectral data and creatine concentrations. rsc.org In the context of this compound, NIR spectroscopy could be employed for rapid and non-destructive quantification, potentially in industrial process monitoring. ima.it

Comparison of SERS and NIR Spectroscopy
FeatureSurface-Enhanced Raman Scattering (SERS)Near-Infrared (NIR) Spectroscopy
PrincipleEnhancement of Raman scattering by molecules on metallic nanostructures. clinmedjournals.orgAbsorption of light in the near-infrared region due to overtones and combination bands of molecular vibrations. viavisolutions.com
SensitivityExtremely high, capable of single-molecule detection. clinmedjournals.orgwikipedia.orgGenerally lower than SERS, suitable for bulk analysis. rsc.org
Sample PreparationRequires adsorption onto a SERS-active substrate. clinmedjournals.orgOften requires no or minimal sample preparation. viavisolutions.com
Key InformationDetailed structural information (vibrational modes). mdpi.comQuantitative information and analysis of O-H, N-H, C-H bonds. viavisolutions.com
ApplicationsTrace chemical analysis, biosensing. clinmedjournals.orgmdpi.comProcess monitoring, quality control, material identification. viavisolutions.comima.it

Electrochemical Methods

Electrochemical methods offer a highly sensitive and selective approach for the analysis of pyrithione and its interactions with metal ions. These techniques are particularly well-suited for environmental monitoring due to their portability and low cost. researchgate.net

Cathodic Stripping Voltammetry (CSV) for Environmental Monitoring

Cathodic Stripping Voltammetry (CSV) is a powerful electrochemical technique for the determination of trace levels of organic and inorganic compounds. numberanalytics.com The method involves a preconcentration step where the analyte is adsorbed onto the surface of a working electrode, followed by a stripping step where the accumulated analyte is electrochemically reduced, generating a current that is proportional to its concentration. ameteksi.jpmdpi.com

A specific CSV method has been developed for the determination of pyrithione in natural waters. researchgate.net This method utilizes a hanging mercury drop electrode and involves the adsorption of pyrithione at a potential of -0.10 V. The subsequent reduction peak occurs between -0.2 to -0.3 V. researchgate.net To enhance selectivity and separate the pyrithione signal from interfering thiol compounds, Triton-X-100, a nonionic surfactant, is added to the sample. researchgate.net Under optimized conditions, including a pH of 9 and a Triton-X-100 concentration of 4 ppm, a detection limit of 1.5 nM can be achieved with a 60-second deposition time. researchgate.net

Optimized Conditions for CSV Determination of Pyrithione
ParameterValueReference
Working ElectrodeHanging Mercury Drop Electrode researchgate.net
Adsorption Potential-0.10 V researchgate.net
Peak Potential-0.2 to -0.3 V researchgate.net
pH9 (using ammonia (B1221849) buffer) researchgate.net
Surfactant4 ppm Triton-X-100 researchgate.net
Detection Limit (60s deposition)1.5 nM researchgate.net

Voltammetric Studies of Metal Cation Binding

Voltammetric techniques, including cyclic voltammetry (CV), are also employed to study the binding ability of pyrithione towards metal cations. researchgate.net The interaction of pyrithione with metal ions leads to the formation of complexes, which can alter the electrochemical behavior of the pyrithione molecule. By monitoring these changes, valuable information about the thermodynamics and kinetics of the binding process can be obtained.

For instance, the thermodynamic properties of 2-mercaptopyridine-N-oxide (pyrithione) have been studied potentiometrically in NaCl aqueous solutions. researchgate.net These studies provide data on protonation constants and solubility, which are crucial for understanding the behavior of pyrithione in different environments. researchgate.net The electrochemical behavior of pyrithione in NaCl solutions has been investigated, and it was found that voltammetry can effectively be used to study its metal cation binding ability. researchgate.net This is particularly relevant as the biological activity of pyrithione compounds is often linked to their ability to interact with and transport metal ions. researchgate.net

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual and structural information about pyrithione compounds, particularly in their particulate form and within complex matrices. These methods are invaluable for understanding the distribution and morphology of these compounds in various applications.

Multiphoton microscopy (MPM) and fluorescence lifetime imaging microscopy (FLIM) have been utilized to characterize zinc pyrithione formulations and map the delivery of particles into hair follicles. researchgate.netnih.gov FLIM is particularly effective for detecting zinc pyrithione as it allows for spectral and lifetime discrimination, leading to increased selectivity and sensitivity. researchgate.netnih.gov Studies have shown that zinc pyrithione particles can be detected deep within follicles, and these techniques can also be used to observe their dissolution. researchgate.netnih.gov

Cryo-scanning electron microscopy (cryo-SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) has been used to assess the ultrastructure of zinc pyrithione in its hydrated state. uq.edu.au This technique allows for the visualization of the sample with minimal artifacts from sample preparation. uq.edu.au Other microscopic techniques such as atomic force microscopy (AFM) can provide high-resolution surface topography of materials, which could be applied to study the morphology of this compound crystals. mdpi.com

Microscopic Techniques for Pyrithione Characterization
TechniqueInformation ObtainedReference
Multiphoton Microscopy (MPM)Characterization of formulations and mapping particle delivery. researchgate.netnih.gov researchgate.netnih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM)High-contrast mapping of distribution with spectral and lifetime discrimination. uq.edu.auwiley.com uq.edu.auwiley.com
Cryo-Scanning Electron Microscopy (Cryo-SEM)Assessment of ultrastructure in a hydrated state. uq.edu.au uq.edu.au
Energy Dispersive X-ray Spectroscopy (EDS)Elemental analysis. uq.edu.au uq.edu.au
Atomic Force Microscopy (AFM)High-resolution surface topography. mdpi.com mdpi.com

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the size, shape, and aggregation state of nanoparticles. nih.govnih.gov This technique provides high-resolution images, allowing for direct visualization of individual nanoparticles and their morphological features. mdpi.com

In the context of pyrithione-related compounds, such as zinc pyrithione (ZPT), TEM has been instrumental in analyzing nanoparticle formulations. For instance, a mechanochemical synthesis process was developed to produce nanoparticulate ZPT from zinc chloride and sodium pyrithione monohydrate. researchgate.netresearchgate.net TEM analysis of the resulting product revealed primary particle diameters ranging from 20 to 200 nanometers, with mean diameters between 65 and 100 nm. researchgate.netresearchgate.net This level of detail is critical for applications where particle size influences efficacy and distribution, such as in antifungal shampoos. researchgate.net

The sample preparation for TEM analysis typically involves depositing a dilute suspension of the nanoparticles onto an electron-transparent substrate, such as a carbon-coated grid, and allowing it to air dry. researchgate.net The instrument is then operated at a fixed magnification that allows for the visualization of a significant number of nanoparticles to ensure statistical relevance in size distribution analysis. nih.gov

Table 1: TEM Analysis of Zinc Pyrithione Nanoparticles

Parameter Finding Reference
Synthesis Method Mechanochemical milling of zinc chloride and sodium pyrithione monohydrate researchgate.netresearchgate.net
Primary Particle Diameter 20-200 nm researchgate.netresearchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRPD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the phase composition, crystal structure, and physical properties of a powdered sample. xrpd.eu The technique works by directing X-rays at a sample and measuring the scattering intensity as a function of the scattering angle. xrpd.eu The resulting diffraction pattern is unique to the crystalline phase present.

In the study of pyrithione compounds, XRPD is essential for confirming the identity and purity of synthesized materials. For example, in the mechanochemical synthesis of zinc pyrithione (ZPT) nanoparticles from sodium pyrithione monohydrate, XRPD was used to verify that the final product was the desired crystalline form of ZPT. researchgate.netresearchgate.net The diffraction patterns of the synthesized ZPT nanoparticles were compared to a reference pattern for ZPT, confirming the successful conversion. researchgate.net

XRPD analysis is typically performed using a diffractometer equipped with an X-ray source (commonly Cu Kα radiation), a sample holder, and a detector. google.com The data collected is then analyzed using specialized software to identify the crystalline phases by comparing the peak positions and intensities to databases of known materials. xrpd.eugoogle.com This analysis can also provide information on crystallite size and strain.

Table 2: XRPD Instrumentation and Analysis Parameters

Component/Parameter Specification Reference
X-ray Source Cu Kα radiation google.com
Tube Voltage 40 kV google.com
Tube Amperage 40 mA google.com
Scan Range (2θ) 2.5-40° google.com
Scan Speed 3°/min google.com

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques offer powerful insights into the interactions of pyrithione at a molecular level. These methods complement experimental data by providing a detailed view of molecular geometries, binding energies, and reaction pathways.

Molecular Modelling of Pyrithione Interactions with Biological Components

Molecular modeling studies have been employed to investigate the interactions between pyrithione and various biological molecules. These studies have revealed that sodium pyrithione engages in electrostatic interactions with phospholipid head groups, which are key components of bacterial cell membranes. oup.com In contrast, zinc pyrithione (ZnPT) has been shown to chelate the phosphatidyl-ethanolamine head group and interact with the ammonium (B1175870) tail of these structures. oup.com

Computational molecular docking has also been used to explore the binding of ZnPT to specific enzymes. For example, modeling has shown how a zinc pyrithione intermediate can bind to the active sites of proteasome-associated deubiquitinases like USP14 and UCHL5. nih.gov Furthermore, modeling studies have investigated the interaction of zinc with the RNA-dependent RNA-polymerase (RdRp) and 3C-like proteinase enzymes of viruses, suggesting a mechanism for its antiviral activity. biorxiv.org

Computational Studies on Metal Chelation and Complex Formation

Computational studies have been crucial in understanding the metal chelation properties of pyrithione, which are fundamental to its biological activity and applications. oup.comconicet.gov.ar These studies often involve density functional theory (DFT) to analyze the structure and stability of metal-pyrithione complexes. conicet.gov.ar

Research has shown that the pyrithione ligand coordinates strongly with transition metal ions. conicet.gov.ar For instance, computational work on organosilicon pyrithione complexes has established a clear relationship between carbon-sulfur bond length, 13C NMR chemical shifts, and the strength of the chelate, as indicated by the Si-S bond length and O-Si-S bite angle. sjf.edu This provides a framework for assessing chelate strengths in other families of pyrithione metal complexes. sjf.edu

Computational models have also been used to study the behavior of metal complexes in different states. For example, studies on a nickel-pyrithione complex, which acts as an electrocatalyst, have examined its structure in both singlet and triplet states to understand its reaction mechanism. acs.org

Challenges in Pyrithione Analytical Chemistry

Despite the availability of advanced analytical techniques, the quantification of pyrithione can be challenging due to its physicochemical properties and the complexity of the matrices in which it is often found. researchgate.netuva.nl

Interferences from Co-existing Organic and Thiol Compounds

A significant challenge in the analytical chemistry of pyrithione is interference from other organic and thiol compounds present in the sample matrix. researchgate.net This is particularly problematic in environmental and biological samples. csic.es

In the determination of pyrithione in natural waters using cathodic stripping voltammetry (CSV), the presence of other surfactants and thiol compounds can interfere with the measurement, potentially limiting the achievable detection limit by necessitating shorter deposition times. researchgate.net To overcome this, methods have been developed that use additives like Triton-X-100 to separate the analytical peak of pyrithione from those of interfering thiol compounds. researchgate.net

Similarly, when analyzing zinc pyrithione (ZPT) using liquid chromatography, interactions with the packing materials or stainless steel components of the HPLC system can occur. nih.gov A strategy to mitigate this involves the transchelation of ZPT into a more stable copper(II) complex before analysis by LC-mass spectrometry. nih.gov The complexity of matrices, such as those with high levels of fats and proteins, further complicates analysis, demanding high sensitivity and selectivity from the analytical methods employed. uva.nl

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound -
Zinc pyrithione ZPT
Sodium pyrithione NaPT
Copper(II) pyrithione CuPT
Zinc chloride ZnCl2
Phosphatidylethanolamine (B1630911) PE
Ethylenediaminetetraacetic acid EDTA
Trisodium citrate -
Tannic acid -
Hydrogen tetrachloroaurate(III) trihydrate -
Triton-X-100 -
5,5′-dithio-bis-(2-nitrobenzoic acid) DTNB
N-ethylmaleimide NEM

Speciation Challenges in Complex Environmental and Biological Matrices

The characterization and quantification of this compound in environmental and biological samples are significantly complicated by its propensity to undergo various transformations. The initial compound, sodium pyrithione, is rarely the species detected. Instead, a complex array of related substances is formed, a process known as speciation. This speciation is highly dependent on the surrounding matrix, including factors like pH, the presence of metal ions, and organic matter. nerc.ac.uknerc.ac.uk Understanding these transformations is critical, as the toxicity and environmental fate of pyrithione are directly linked to its chemical form. nerc.ac.uknerc.ac.uk

A primary challenge is the rapid transformation of pyrithione into different chemical species upon entering complex matrices. nih.gov In environmental systems such as freshwaters and marine environments, or in biological fluids like human serum, sodium pyrithione readily dissociates, and the resulting pyrithionate ion can form complexes with a variety of metal ions. nerc.ac.ukmdpi.com This process, known as transmetallation or transchelation, leads to the formation of more stable metal-pyrithione complexes. mst.dkresearchgate.net

Furthermore, the pyrithione molecule itself can be altered through oxidation, forming disulfide compounds like dipyrithione, or be degraded by processes such as photolysis. mst.dknih.gov These transformations result in a mixture of different pyrithione-related compounds, making it difficult to quantify the original amount of this compound and assess its environmental or biological impact. The analysis is further complicated by unwanted interactions between the pyrithione species and analytical instrumentation, such as chromatographic columns, which can alter the speciation during the measurement process itself. nih.govpillbuys.com

Transformation and Speciation in Environmental Waters

In aquatic environments, the speciation of pyrithione is heavily influenced by the local water chemistry. Upon release, the sodium salt dissociates, and the pyrithione (PT) ligand becomes available to bind with various dissolved metals. nerc.ac.uk Studies have shown that in freshwaters, pyrithione speciation is often dominated by the formation of highly stable complexes with iron(III) (Fe(PT)₃), with smaller contributions from complexes with aluminum, copper, and zinc. nerc.ac.uknerc.ac.uk The relative importance of these metal complexes is dependent on the water's pH and the concentration of natural organic matter. nerc.ac.uknerc.ac.uk

In marine environments, the situation is similar, with rapid transchelation occurring. Zinc pyrithione (ZnPT), a common analogue, is known to quickly transform into the more stable and more toxic copper pyrithione (CuPT) in seawater due to the higher affinity of pyrithione for copper. researchgate.netakjournals.com

Photodegradation is another significant transformation pathway in sunlit surface waters. The photolytic half-life of zinc pyrithione has been observed to be as short as 9.2 to 15.1 minutes under simulated solar irradiation. nih.gov This process yields a number of byproducts, complicating the analytical picture. nih.gov

The following table summarizes key transformation products of pyrithione identified in aqueous media.

Transformation Product Formation Pathway Matrix/Conditions Reference(s)
Iron(III) Pyrithione (Fe(PT)₃)TransmetallationFreshwater nerc.ac.uknerc.ac.uk
Copper(II) Pyrithione (CuPT)TransmetallationSeawater, Laboratory Conditions researchgate.netakjournals.com
Dipyrithione ((PT)₂)OxidationLeaching media (river water), Photodegradation nih.govnih.gov
2-pyridinesulfonic acid (PSA)PhotodegradationAqueous media (simulated solar irradiation) nih.govpillbuys.com
Pyridine-N-oxidePhotodegradationAqueous media (simulated solar irradiation) nih.gov
2-mercaptopyridine (B119420)PhotodegradationAqueous media (simulated solar irradiation) nih.gov

Challenges in Biological Matrices

Analyzing pyrithione species in biological matrices, such as human serum or tissue, presents a distinct set of challenges. The high concentration of proteins, lipids, and salts can cause significant matrix effects, interfering with the accurate quantification of target analytes. nih.gov For instance, when studying the binding kinetics of ruthenium-pyrithione complexes in human serum, it was found that the complexes primarily interact with proteins like human serum albumin (HSA) and immunoglobulin G (IgG). nih.gov This binding alters the chemical form of the compound and must be accounted for in any speciation analysis.

The complexity of these matrices often necessitates extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest. akjournals.comresearchgate.net However, these steps can inadvertently alter the speciation of the pyrithione complexes, leading to inaccurate results. The inherent instability of some pyrithione compounds further complicates analysis, requiring methods that are both rapid and gentle. mst.dk

The table below outlines some of the key analytical challenges and the methodologies employed to overcome them when analyzing pyrithione in complex matrices.

Analytical Challenge Affected Matrix Methodology / Approach Reference(s)
Species Transformation during Analysis Environmental Waters, Biological FluidsCapillary Electrophoresis (CE-MS) to minimize interaction with stationary phases. Addition of stabilizers (e.g., ammonium acetate) to mobile phase in LC-MS. nih.govpillbuys.comresearchgate.net
Matrix Interference Shampoos, Biological SamplesLiquid-liquid extraction, solid-phase extraction (SPE), derivatization prior to analysis. akjournals.comresearchgate.net
Rapid Photodegradation Surface WatersLaboratory-based studies under controlled light conditions to measure degradation rates. mst.dkresearchgate.netnih.gov
Transmetallation Environmental WatersSpeciation modeling to predict dominant species. Analysis of more stable complexes (e.g., CuPT) as indicators. nerc.ac.uknerc.ac.ukmst.dk
Low Environmental Concentrations Seawater, Marina waterPre-concentration techniques coupled with sensitive detection methods like LC-MS/MS. researchgate.net

Future Research Directions and Emerging Paradigms in Pyrithione Sodium Monohydrate Science

Development of Novel Pyrithione (B72027) Derivatives with Tailored Biological and Material Properties

The foundational structure of pyrithione offers a versatile scaffold for the synthesis of new derivatives with customized properties for biological and material science applications. rsc.org By modifying the core molecule, researchers aim to enhance efficacy, introduce new functionalities, and improve the safety and environmental profile of these compounds.

One promising area of research is the creation of novel pyrithione derivatives with enhanced antimicrobial activity. mdpi.com This can be achieved through several strategies, including the introduction of different functional groups to the pyridine (B92270) ring or the formation of complexes with various metal ions. mdpi.comijirct.org For example, the synthesis of pyrazoline derivatives has been explored to create compounds with a wide range of biological activities, including antibacterial and antifungal properties. rsc.org The goal is to develop derivatives that are more potent against a broader spectrum of microorganisms or that can overcome resistance mechanisms developed by pathogens. dovepress.com

In the realm of material science, the focus is on developing pyrithione derivatives that can be incorporated into polymers, coatings, and other materials to impart antimicrobial and antifouling properties. lidsen.com Research is underway to synthesize derivatives with improved stability, compatibility with different matrices, and controlled release characteristics. For instance, the development of polymerizable pyrithione monomers could allow for their direct integration into polymer chains, leading to materials with long-lasting antimicrobial surfaces.

Table 1: Examples of Novel Pyrithione Derivatives and Their Potential Applications

Derivative ClassPotential Biological PropertiesPotential Material Properties
Metal Complexes (other than zinc)Broad-spectrum antimicrobial activity, potential for new therapeutic applications. ijirct.orgEnhanced stability in coatings, antifouling agents with lower environmental impact. frontiersin.org
Halogenated PyrithionesIncreased potency against specific pathogens.Improved durability and resistance to degradation in outdoor applications.
Pyrithione-Polymer ConjugatesTargeted delivery to microbial biofilms.Antimicrobial plastics and textiles with reduced leaching. lidsen.com
Pyrazoline-Pyrithione HybridsDual-action antimicrobial and anti-inflammatory agents. rsc.orgFluorescent markers for material diagnostics. rsc.org

The design and synthesis of these novel derivatives are often guided by computational modeling and structure-activity relationship (SAR) studies. These approaches help to predict the properties of new molecules before they are synthesized, saving time and resources. The ultimate aim is to create a new generation of pyrithione-based compounds with precisely tailored properties for a wide range of applications, from advanced materials to new therapeutic agents.

Advanced Mechanistic Studies using "Omics" Technologies and Systems Biology Approaches

To fully understand the biological effects of pyrithione sodium monohydrate and its derivatives, researchers are increasingly turning to "omics" technologies and systems biology. These powerful approaches allow for a comprehensive analysis of the molecular changes that occur in organisms upon exposure to these compounds.

Metabolomics, the large-scale study of small molecules (metabolites) within cells and tissues, has been used to investigate the metabolic impact of pyrithione exposure. sci-hub.se For example, studies on zebrafish have shown that zinc pyrithione can cause significant alterations in the metabolic profiles of the liver, with different effects observed between males and females. sci-hub.se These studies have identified changes in amino acid metabolism, nucleotide metabolism, and lipid metabolism as key consequences of pyrithione exposure. sci-hub.se Such insights are crucial for understanding the mechanisms of toxicity and for identifying potential biomarkers of exposure. tandfonline.com

Genomics and transcriptomics, which involve the study of an organism's entire set of genes and their expression levels, respectively, can provide further mechanistic details. By analyzing changes in gene expression, researchers can identify the specific cellular pathways and processes that are affected by pyrithione. This information can help to elucidate the compound's mode of action and to identify potential targets for the development of new and improved derivatives. nih.gov

Proteomics, the study of the complete set of proteins produced by an organism, can also offer valuable insights. By examining changes in protein levels and modifications, scientists can understand how pyrithione affects cellular functions at the protein level. This can include identifying proteins that are directly targeted by the compound or those that are involved in the cellular response to pyrithione-induced stress.

Systems biology approaches integrate data from these different "omics" platforms to create comprehensive models of how pyrithione interacts with biological systems. These models can help to predict the effects of pyrithione exposure under different conditions and to identify key nodes in the cellular network that are most sensitive to the compound. This holistic understanding is essential for a complete assessment of the biological activity of pyrithione and for the rational design of new derivatives with improved properties. nih.gov

Innovative Strategies for Targeted Delivery and Controlled Release in Non-Medical Applications

The effectiveness of this compound in various non-medical applications, such as antifouling coatings and material preservation, can be significantly enhanced through the development of innovative targeted delivery and controlled-release systems. These strategies aim to ensure that the active compound is delivered to where it is needed most, at the right concentration, and for the desired duration, while minimizing its impact on the surrounding environment.

One promising approach is the use of microencapsulation technologies, such as microsponges. derpharmachemica.com These are porous, polymeric microspheres that can entrap a wide range of active substances, including pyrithione. derpharmachemica.com The porous structure of the microsponges allows for the controlled release of the entrapped compound over an extended period. derpharmachemica.com This can be triggered by various stimuli, such as changes in pH, temperature, or friction. derpharmachemica.com By incorporating these microsponges into paints, coatings, or other materials, a sustained release of pyrithione can be achieved, providing long-lasting protection against microbial growth.

Nanotechnology also offers exciting possibilities for the targeted delivery of pyrithione. Lipid-based nanosystems, such as liposomes and nanostructured lipid carriers, can be used to encapsulate pyrithione and facilitate its delivery to specific surfaces or interfaces. nih.govmdpi.com These nanosystems can improve the stability of the compound and allow for a more controlled release. nih.gov For example, in antifouling applications, pyrithione-loaded nanoparticles could be designed to adhere to the surfaces of submerged structures and release the active compound in response to the presence of fouling organisms.

Film-forming systems (FFS) represent another innovative strategy. frontiersin.org These are formulations that, upon application to a surface, form a thin film containing the active ingredient. The film acts as a reservoir, slowly releasing the pyrithione over time. frontiersin.org The release rate can be modulated by adjusting the composition of the film-forming polymer and other excipients. frontiersin.org

Table 2: Innovative Delivery Systems for Pyrithione in Non-Medical Applications

Delivery SystemMechanism of ActionPotential Advantages
MicrospongesEntrapment in porous polymeric microspheres with stimulus-responsive release. derpharmachemica.comProlonged and controlled release, improved stability. derpharmachemica.com
Lipid NanosystemsEncapsulation in lipid-based nanoparticles for targeted delivery. nih.govEnhanced penetration and adhesion to surfaces, reduced environmental release. nih.gov
Film-Forming SystemsFormation of a residual film on the surface that acts as a reservoir for the active ingredient. frontiersin.orgSustained release, improved durability of the antimicrobial effect. frontiersin.org
Polymer ConjugationCovalent attachment of pyrithione to polymer backbones.Reduced leaching, long-lasting antimicrobial properties.

The development of these advanced delivery systems requires a deep understanding of the physicochemical properties of pyrithione and its interactions with the carrier materials and the target environment. By optimizing these systems, it is possible to create more effective and environmentally friendly products for a wide range of industrial applications.

Sustainable Synthesis and Environmental Remediation Technologies for Pyrithione Compounds

As the use of pyrithione compounds continues, there is a growing need for sustainable synthesis methods and effective environmental remediation technologies to minimize their ecological footprint.

Green chemistry principles are being applied to develop more environmentally friendly routes for the synthesis of pyrithione and its derivatives. nih.gov This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that reduce waste generation. Plant-mediated synthesis, for instance, utilizes bioactive compounds from plants as reducing and stabilizing agents for the production of metal nanoparticles, which could be adapted for the synthesis of metal-pyrithione complexes. nih.gov The goal is to create manufacturing processes that are not only economically viable but also have a minimal impact on the environment.

In addition to sustainable synthesis, research is also focused on developing technologies to remediate environments contaminated with pyrithione compounds. Bioremediation, which uses microorganisms to break down pollutants, is a promising approach. frontiersin.org Some bacteria have shown the ability to degrade pyrithione, and further research could lead to the development of microbial consortia specifically designed for the remediation of pyrithione-contaminated sites. frontiersin.org

Phytoremediation, the use of plants to remove pollutants from soil and water, is another potential strategy. Certain plants may be able to absorb and metabolize pyrithione, offering a low-cost and aesthetically pleasing method for environmental cleanup.

Advanced oxidation processes (AOPs), such as photocatalysis and ozonation, are also being investigated for the degradation of pyrithione in water. These technologies use highly reactive radicals to break down the pyrithione molecule into less harmful substances. researchgate.net

Furthermore, the development of biosensors for the rapid and sensitive detection of pyrithione in environmental samples is crucial for monitoring contamination levels and assessing the effectiveness of remediation efforts. researchgate.net

Table 3: Sustainable Approaches for Pyrithione Compounds

ApproachDescriptionPotential Benefits
Green SynthesisUtilizing renewable resources and environmentally benign processes for pyrithione production. nih.govReduced waste, lower energy consumption, improved safety.
BioremediationUsing microorganisms to degrade pyrithione in soil and water. frontiersin.orgCost-effective, in-situ treatment, minimal disruption to ecosystems.
PhytoremediationEmploying plants to absorb and break down pyrithione from the environment.Low-cost, sustainable, aesthetically pleasing.
Advanced Oxidation ProcessesUsing powerful oxidizing agents to chemically degrade pyrithione. researchgate.netRapid and complete degradation of the compound.
BiosensorsDeveloping sensitive and specific sensors for environmental monitoring of pyrithione. researchgate.netReal-time monitoring, improved risk assessment.

By integrating these sustainable practices throughout the lifecycle of pyrithione compounds, from their synthesis to their disposal, it is possible to harness their beneficial properties while minimizing their potential harm to the environment.

Application of Artificial Intelligence and Machine Learning in Pyrithione Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical and materials research, and their application to the study of this compound holds significant promise. researchgate.netarxiv.org These computational approaches can accelerate the discovery and development of new pyrithione-based technologies by analyzing large datasets, identifying patterns, and making predictions. researchgate.net

One key area where AI and ML can make a significant impact is in the design of novel pyrithione derivatives. By training algorithms on existing data of pyrithione compounds and their properties, it is possible to build predictive models that can screen virtual libraries of new molecules and identify candidates with desired characteristics, such as enhanced antimicrobial activity or improved material compatibility. arxiv.org This in silico screening can dramatically reduce the time and cost associated with traditional trial-and-error synthesis and testing. arxiv.org

AI and ML can also be used to analyze data from "omics" studies to gain deeper insights into the mechanisms of action of pyrithione. researchgate.net For example, machine learning algorithms can be used to identify complex patterns in metabolomics or gene expression data that are indicative of specific cellular responses to pyrithione exposure. tandfonline.com This can help to elucidate the compound's mode of action and to identify potential biomarkers of its effects. researchgate.nettandfonline.com

In the field of material science, AI can be used to optimize the formulation of pyrithione-containing products. For instance, machine learning models can be developed to predict the performance of antifouling coatings based on their composition and the environmental conditions to which they will be exposed. This can help to design more effective and durable coatings with a reduced environmental impact. european-coatings.com

Table 4: Applications of AI and Machine Learning in Pyrithione Research

Application AreaAI/ML TechniquePotential Outcome
Drug and Material DiscoveryPredictive Modeling, Virtual ScreeningAccelerated identification of novel pyrithione derivatives with tailored properties. arxiv.org
Mechanistic StudiesPattern Recognition in "Omics" DataDeeper understanding of the biological effects of pyrithione and identification of biomarkers. researchgate.nettandfonline.com
Formulation OptimizationPredictive Modeling of Product PerformanceDevelopment of more effective and durable pyrithione-containing products. european-coatings.com
Efficacy AssessmentImage Analysis, Automated QuantificationObjective and high-throughput evaluation of treatment outcomes. ijsrem.com

The integration of AI and ML into pyrithione research has the potential to revolutionize the field, leading to the faster development of more effective and sustainable technologies.

Exploration of Pyrithione in New Frontier Industrial and Environmental Technologies

Beyond its established uses, this compound and its derivatives are being explored for a range of new and emerging applications in industrial and environmental technologies. This research is driven by the compound's unique chemical properties and biological activity.

In the field of environmental technology, there is growing interest in the use of pyrithione compounds as antifouling agents in marine environments. frontiersin.org Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a major problem for the shipping industry and other marine structures. Pyrithione-based coatings can help to prevent biofouling, leading to improved fuel efficiency for ships and reduced maintenance costs for other marine infrastructure. researchgate.net Research in this area is focused on developing environmentally friendly formulations that are effective against a broad range of fouling organisms while having minimal impact on non-target marine life. frontiersin.orgresearchgate.net

Pyrithione's metal-chelating properties also make it a candidate for use in environmental remediation. nih.gov It can form stable complexes with heavy metal ions, which could potentially be used to remove these pollutants from contaminated water or soil. Further research is needed to develop practical and cost-effective remediation processes based on this principle.

In the industrial sector, pyrithione derivatives are being investigated for use in a variety of materials to impart antimicrobial properties. lidsen.com This includes plastics, textiles, and building materials. europa.eu For example, incorporating pyrithione into food packaging materials could help to extend the shelf life of perishable goods by inhibiting the growth of spoilage microorganisms. In healthcare settings, pyrithione-treated surfaces could help to reduce the transmission of infections.

Furthermore, the unique electronic properties of some pyrithione derivatives are being explored for applications in electronics and photonics. rsc.org For example, certain pyrazoline-pyrithione hybrids exhibit fluorescence, which could be utilized in the development of sensors or imaging agents. rsc.org

The exploration of pyrithione in these new frontier technologies is still in its early stages, but it holds the potential to lead to a new generation of innovative products with a wide range of benefits. Continued research and development in these areas will be crucial to unlocking the full potential of this versatile compound.

Q & A

Q. How can computational models predict the mechanism of action of this compound at the molecular level?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to fungal CYP450 enzymes (e.g., CYP51). Molecular dynamics (MD) simulations (50 ns) assess binding stability. Validate predictions with site-directed mutagenesis and enzymatic inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.